m-PEG21-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H88O23 |
|---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C44H88O23/c1-47-4-5-49-8-9-51-12-13-53-16-17-55-20-21-57-24-25-59-28-29-61-32-33-63-36-37-65-40-41-67-43-42-66-39-38-64-35-34-62-31-30-60-27-26-58-23-22-56-19-18-54-15-14-52-11-10-50-7-6-48-3-2-44(45)46/h2-43H2,1H3,(H,45,46) |
InChI Key |
JAJPQCWBKDBPKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Long-Chain PEG Linkers in PROTAC Design: A Technical Guide Featuring m-PEG21-acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex. Among the diverse array of linker architectures, long-chain polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG21-acid, play a pivotal role in optimizing PROTAC performance. This technical guide provides an in-depth analysis of the function of this compound in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often resulting in potent and sustained pharmacological effects at low doses.[3][4]
The Multifaceted Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but an active component that significantly influences a PROTAC's biological activity.[5] Its length, composition, and attachment points are critical parameters that must be optimized to achieve potent and selective protein degradation. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties.
This compound: A Long-Chain Linker for Enhanced PROTAC Function
This compound is a monofunctional PEG linker characterized by a methoxy (B1213986) cap at one terminus and a carboxylic acid at the other, with a chain of 21 repeating ethylene (B1197577) glycol units. The carboxylic acid moiety allows for facile conjugation to an amine-functionalized ligand (either for the POI or the E3 ligase) via amide bond formation. The long, flexible nature of the 21-unit PEG chain imparts several key advantages in PROTAC design.
Enhancing Solubility and Physicochemical Properties
PROTAC molecules are often large and lipophilic, leading to poor aqueous solubility. The hydrophilic nature of the long PEG chain in this compound significantly improves the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.
Modulating Cell Permeability
The relationship between PEG linker length and cell permeability is complex. While high hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of a long PEG chain can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving cell uptake. However, excessively long linkers can also negatively impact permeability. Therefore, the optimal length must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation and Degradation Efficacy
The primary role of a long and flexible linker like this compound is to provide the necessary reach and conformational freedom to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an excessively long one might lead to an unstable complex. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
Quantitative Analysis of Long-Chain PEG Linkers in PROTACs
Systematic studies have demonstrated the critical importance of linker length on PROTAC efficacy. The following tables summarize quantitative data for PROTACs with varying linker lengths, highlighting the potency that can be achieved with longer linkers.
Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
This data showcases that for TBK1 degradation, a long linker is essential for activity, with a 21-atom linker demonstrating optimal potency.
Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50 | >10 | |
| 12 | ~75 | ~5 | |
| 16 | ~95 | ~1 | |
| 19 | ~70 | ~5 | |
| 21 | ~60 | >10 |
In the case of ERα, a 16-atom linker was found to be optimal, with longer linkers showing diminished activity, underscoring the target-dependent nature of linker optimization.
Experimental Protocols
Synthesis of a PROTAC using an m-PEG-acid Linker
This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between a carboxylic acid-functionalized PEG linker and an amine-containing ligand, followed by coupling to the second ligand.
Materials:
-
Amine-functionalized Ligand A (for POI or E3 ligase)
-
m-PEGn-acid (e.g., this compound)
-
Amine-functionalized Ligand B (for E3 ligase or POI)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Step 1: Coupling of Ligand A with m-PEGn-acid a. Dissolve Ligand A-NH2 (1.0 eq) and m-PEGn-acid (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution. c. Add HATU (1.2 eq) and stir the reaction mixture at room temperature. d. Monitor the reaction progress by LC-MS. e. Upon completion, perform an aqueous workup and extract the product with an organic solvent. f. Purify the intermediate product (Ligand A-PEGn-acid) by flash chromatography or preparative HPLC.
-
Step 2: Coupling of Intermediate with Ligand B a. Dissolve the purified Ligand A-PEGn-acid (1.0 eq) and Ligand B-NH2 (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and HATU (1.2 eq). c. Stir the reaction at room temperature and monitor by LC-MS. d. Upon completion, perform an aqueous workup. e. Purify the final PROTAC by preparative HPLC. f. Characterize the final product by LC-MS and NMR.
Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them. b. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and run on an SDS-PAGE gel. b. Transfer proteins to a membrane. c. Block the membrane and incubate with the primary antibody for the target protein and the loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: a. Add chemiluminescent substrate and capture the signal. b. Quantify band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
Long-chain PEG linkers, exemplified by this compound, are invaluable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and, most importantly, provide the necessary flexibility and length to facilitate the formation of a productive ternary complex for efficient protein degradation. The optimal linker length is a critical parameter that must be empirically determined for each target and E3 ligase combination. A systematic approach to linker design, exploring a range of lengths and compositions, is paramount for the development of PROTACs with superior potency, selectivity, and drug-like properties. Advances in structural biology and computational modeling will continue to refine our understanding of the intricate interplay between the linker and the ternary complex, paving the way for the rational design of next-generation protein degraders.
References
- 1. TBK1 PROTAC 3i | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. TBK1 PROTAC 3i | C53H74BrN9O9S | CID 124108661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBK1 PROTAC® 3i | Active Degraders | Tocris Bioscience [tocris.com]
The Role of m-PEG21-acid in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of m-PEG21-acid as a linker in the field of targeted protein degradation (TPD), specifically within the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The linker component, in this case, a 21-unit polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid (this compound), is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex that leads to protein degradation.
Core Mechanism of Action
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The this compound serves as a flexible and hydrophilic linker, offering several advantages in PROTAC design:
-
Solubility and Permeability : The PEG component enhances the aqueous solubility of often large and hydrophobic PROTAC molecules, which can improve their absorption and distribution in biological systems.
-
Ternary Complex Formation : The length and flexibility of the 21-unit PEG chain are crucial for allowing the PROTAC to adopt a conformation that enables the successful formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Reduced Non-specific Binding : The hydrophilic nature of PEG can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the quantitative data for a highly potent PROTAC targeting TANK-binding kinase 1 (TBK1) that utilizes a 21-atom linker, consistent with a PEG-based structure. This PROTAC, referred to as compound 3i in the foundational study by Crew et al., demonstrates the potential of utilizing an extended PEG-like linker in achieving potent and efficient protein degradation.[1][2]
| PROTAC Identifier | Target Protein | E3 Ligase Ligand | Linker (Atom Length) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 3i | TBK1 | Von Hippel-Lindau (VHL) | Alkyl/Ether (21) | 12 | 96 | HeLa | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex processes involved in PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of PROTACs utilizing a PEG-based linker, adapted from the study by Crew et al. (2018).[1]
Protocol 1: Synthesis of a PROTAC with a PEG-based Linker
This protocol outlines the general steps for synthesizing a PROTAC molecule, such as compound 3i , which incorporates a PEG-based linker. The synthesis typically involves a multi-step process, including the preparation of the linker and subsequent coupling to the POI ligand and the E3 ligase ligand.
Materials:
-
POI ligand with a suitable functional group for linkage (e.g., a phenol)
-
E3 ligase ligand with a suitable functional group for linkage (e.g., a secondary amine on a VHL ligand)
-
m-PEG-acid derivative of desired length (e.g., a PEG chain with terminal functional groups for coupling)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Linker Synthesis: Synthesize or procure a bifunctional PEG linker. For a linker analogous to that in compound 3i , this would involve a multi-step synthesis to create a chain with an appropriate reactive group at each end for conjugation to the TBK1 and VHL ligands.
-
First Coupling Reaction: Couple the synthesized PEG linker to the POI ligand. For instance, an ether linkage can be formed by reacting a phenol (B47542) on the POI ligand with a halogenated terminus of the PEG linker under basic conditions.
-
Purification: Purify the POI-linker intermediate using column chromatography.
-
Second Coupling Reaction: Couple the POI-linker intermediate to the E3 ligase ligand. This is often an amide bond formation between a carboxylic acid on the linker and an amine on the E3 ligase ligand, facilitated by coupling reagents like HATU and a base such as DIPEA.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the final PROTAC using techniques such as NMR and mass spectrometry.
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells for TBK1)
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-TBK1)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and potentially a negative control PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ability of a PROTAC to facilitate the ubiquitination of the target protein by the E3 ligase in a reconstituted system.
Materials:
-
Purified recombinant target protein (e.g., TBK1)
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme
-
Purified recombinant E3 ubiquitin ligase complex (e.g., VHL-Elongin B-Elongin C)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels
-
Primary antibody against the target protein for Western blot analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase complex, and the target protein.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using a primary antibody against the target protein.
-
Analysis: Look for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein in the presence of the PROTAC. The intensity of these bands should increase with increasing PROTAC concentration, demonstrating PROTAC-dependent ubiquitination.
This guide provides a comprehensive overview of the role and mechanism of this compound in targeted protein degradation. The provided data, diagrams, and protocols serve as a valuable resource for researchers actively engaged in the design and development of novel PROTAC-based therapeutics.
References
Introduction: The Role of m-PEG21-acid in Modern Drug Development
An In-depth Technical Guide to the Physicochemical Properties of m-PEG21-acid for Drug Development
Polyethylene (B3416737) glycol (PEG) has become an indispensable tool in pharmaceutical sciences, primarily through the process of PEGylation—the covalent attachment of PEG chains to therapeutic molecules. This modification has been shown to significantly improve the pharmacokinetic and pharmacodynamic properties of drugs, leading to safer and more effective treatments.[1][2] PEGylation can enhance drug solubility, increase systemic circulation time by reducing renal clearance, and shield therapeutic proteins from proteolytic degradation and immune recognition.[1][3]
This compound is a specific, monodisperse methoxy-terminated polyethylene glycol derivative with a terminal carboxylic acid group. The "21" denotes the precise number of ethylene (B1197577) glycol repeating units, ensuring a homogenous product with a defined molecular weight, which is critical for consistent manufacturing and predictable in vivo performance. The terminal carboxylic acid provides a versatile chemical handle for conjugation, typically to primary amine groups present on proteins, peptides, or small molecule drugs.[4][5] This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and strategic applications of this compound for professionals in drug development.
Physicochemical Properties of this compound
The precise and well-defined characteristics of this compound are fundamental to its function as a high-performance linker in bioconjugation. A summary of its key quantitative properties is presented below.
| Property | Value | Significance in Drug Development |
| Chemical Formula | C45H89O23 | Defines the elemental composition and exact mass. |
| Molecular Weight | 985.14 g/mol [6] | A defined, monodisperse molecular weight ensures batch-to-batch consistency and predictable pharmacokinetic behavior of the resulting conjugate. |
| Physical Form | White solid[6] | Indicates the state of the raw material, relevant for handling, storage, and formulation. |
| Solubility | Soluble in DCM, THF, DMF, DMSO[6] | High solubility in common organic solvents facilitates reaction setup for conjugation chemistry. The hydrophilic PEG backbone ensures aqueous solubility of the final conjugate.[5] |
| Purity | Typically >95% (by NMR and HPLC) | High purity is essential to minimize side reactions and ensure the final drug conjugate is free from process-related impurities. |
| Polydispersity Index (PDI) | ~1.01 | A PDI close to 1.0 confirms the monodisperse nature of the polymer, which is a key advantage over traditional, polydisperse PEGs. |
| Functional Group | Carboxylic Acid (-COOH) | Enables covalent conjugation to amine-containing molecules via the formation of a stable amide bond.[5] |
| Terminus | Methoxy (B1213986) (-OCH3) | The methoxy cap ensures the PEG is monofunctional, preventing unwanted cross-linking between therapeutic molecules during conjugation.[3] |
Core Applications in Drug Development: PEGylation
The primary application of this compound is in the PEGylation of therapeutic agents. The unique properties of the PEG chain confer several advantages to the conjugated molecule.
-
Extended Half-Life : The increased hydrodynamic volume of the PEGylated molecule reduces its rate of renal filtration, thereby prolonging its circulation time in the bloodstream.[1]
-
Reduced Immunogenicity : The flexible PEG chain creates a protective hydrophilic shield around the drug, masking epitopes that could be recognized by the immune system.[3]
-
Enhanced Stability : The PEG shield can also protect therapeutic proteins and peptides from degradation by proteolytic enzymes.[2]
-
Improved Solubility : The inherent hydrophilicity of the PEG backbone can significantly increase the aqueous solubility of hydrophobic drugs, aiding in formulation and administration.[5]
The logical relationship between the properties of this compound and its therapeutic benefits is visualized below.
Experimental Methodologies and Protocols
Successful bioconjugation requires robust and well-defined protocols. The following sections detail the methodologies for activating this compound and conjugating it to a model protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Protocol: Activation of this compound via NHS Ester Formation
This protocol describes the conversion of the terminal carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation : In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents : Add NHS (1.2 eq) to the solution and stir until fully dissolved. Subsequently, add EDC (1.2 eq). If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Reaction : Allow the reaction to stir at room temperature for 4-6 hours or at 4°C overnight.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the m-PEG21-NHS ester.
-
Work-up (if using DCC) : If DCC was used, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh anhydrous DCM.
-
Purification : The activated m-PEG21-NHS ester can be precipitated by adding cold diethyl ether, collected by filtration, and dried under vacuum. It should be used immediately or stored under anhydrous conditions at -20°C.
Protocol: Conjugation of Activated m-PEG21-NHS to a Protein
This protocol outlines the reaction between the activated PEG linker and a model protein.
Materials:
-
m-PEG21-NHS ester (freshly prepared or properly stored)
-
Target protein with accessible lysine residues
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.5-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)
Procedure:
-
Protein Preparation : Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the m-PEG21-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction : Add the dissolved m-PEG21-NHS to the protein solution dropwise while gently stirring. A typical molar ratio is 5-20 fold molar excess of the PEG reagent to the protein, but this must be optimized for each specific protein.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching : Stop the reaction by adding the quenching solution to consume any unreacted m-PEG21-NHS ester.
-
Purification : Remove unreacted PEG and reaction byproducts by purifying the reaction mixture using SEC or IEX. The choice of method depends on the size and charge differences between the protein, the PEGylated conjugate, and impurities.
-
Characterization : Analyze the purified fractions using SDS-PAGE (to visualize the increase in molecular weight), UV-Vis spectroscopy (for protein concentration), and LC-MS (to confirm the degree of PEGylation).
The general workflow for a typical PEGylation experiment is depicted in the diagram below.
Analytical Characterization Techniques
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated drug product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure of this compound itself. The characteristic signals for the ethylene glycol repeating units are typically found between 3.4-3.8 ppm, while signals corresponding to the protons adjacent to the terminal groups confirm functionalization.[7]
-
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify key functional groups. For this compound, characteristic absorption bands include the C-O-C ether stretch (~1100 cm⁻¹) of the PEG backbone and the C=O carbonyl stretch (~1710-1736 cm⁻¹) of the carboxylic acid.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for verifying the molecular weight of the PEG linker and for analyzing the final conjugate.[7] It can determine the degree of PEGylation (i.e., the number of PEG chains attached to each protein molecule) and assess purity.
-
High-Performance Liquid Chromatography (HPLC) : Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are used to determine the purity of the this compound and to separate the PEGylated protein from the unreacted protein and excess PEG reagent.[7] Because PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often more effective for quantification.[8][9]
Conclusion
This compound represents a highly valuable tool in the field of drug development. Its well-defined, monodisperse structure provides a level of precision that is critical for producing consistent and reliable bioconjugates. The physicochemical properties—namely its hydrophilicity, defined molecular weight, and versatile terminal carboxylic acid—directly contribute to the improved stability, extended circulation half-life, and reduced immunogenicity of therapeutic agents. By leveraging the detailed experimental and analytical protocols outlined in this guide, researchers can effectively implement this compound to optimize the performance of next-generation protein, peptide, and small molecule therapeutics.
References
- 1. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. m-PEG2-acid - Creative Biolabs [creative-biolabs.com]
- 5. Bis-PEG21-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Bis-PEG21-acid | Benchchem [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on m-PEG21-acid as a Hydrophilic Linker in Bifunctional Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linkers in Bifunctional Molecules
Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), have emerged as powerful therapeutic modalities. These molecules consist of at least two distinct functional domains connected by a chemical linker.[1][2] In a typical PROTAC, the linker bridges a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the target protein.[1][2]
The linker is not merely a passive spacer; its composition, length, flexibility, and physicochemical properties are critical determinants of the resulting molecule's efficacy.[2] It profoundly influences crucial parameters such as solubility, cell permeability, formation and stability of the key ternary complex (in PROTACs), and overall pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), are increasingly employed to overcome the challenges of poor solubility and permeability often associated with these high molecular weight bifunctional compounds. This guide focuses on m-PEG21-acid, a discrete PEG linker, and its application in the design of advanced bifunctional therapeutics.
Physicochemical Properties of this compound
This compound is a monodisperse PEG derivative, meaning it has a precisely defined structure with 21 ethylene (B1197577) glycol units. It is terminated with a metabolically stable methoxy (B1213986) (-OCH3) group at one end and a reactive carboxylic acid (-COOH) group at the other.
Key Properties and Advantages:
-
Hydrophilicity and Solubility: The repeating ethylene glycol units make the this compound linker inherently hydrophilic. Incorporating this linker into a larger bifunctional molecule can significantly enhance its aqueous solubility, a common hurdle in drug development.
-
Defined Length and Structure: As a discrete PEG linker, this compound has a fixed molecular weight (985.14 g/mol ) and length, which allows for precise control over the distance between the two ends of the bifunctional molecule. This is crucial for optimizing the geometry of the ternary complex in PROTACs.
-
Biocompatibility: PEG is well-known for its excellent biocompatibility and low immunogenicity, making it a favored component in drug design.
-
Flexibility: The PEG chain possesses significant conformational flexibility. This allows the connected ligands to orient themselves effectively, facilitating the productive formation of the POI-PROTAC-E3 ligase ternary complex required for efficient ubiquitination.
-
Improved Pharmacokinetics: PEGylation can improve the PK profile of a drug by increasing its hydrodynamic radius, which can reduce renal clearance and extend circulation time.
-
Reduced Non-specific Binding: The hydrophilic nature of the PEG chain can help minimize non-specific hydrophobic interactions with other proteins and membranes, potentially leading to improved selectivity and a better safety profile.
-
Chemical Handle for Conjugation: The terminal carboxylic acid provides a versatile reactive handle for conjugation to amine-containing molecules via standard amide bond formation chemistry.
Application in PROTACs: Engineering Targeted Protein Degradation
In PROTACs, the this compound linker plays the central role of physically connecting the POI-binding warhead to the E3 ligase-recruiting anchor. The formation of a stable ternary complex is a prerequisite for the subsequent transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The Ubiquitin-Proteasome Signaling Pathway
The mechanism hijacked by PROTACs is the cell's primary pathway for degrading cytosolic and nuclear proteins. It involves a three-step enzymatic cascade.
-
Activation (E1): An E1 activating enzyme uses ATP to form a thioester bond with ubiquitin, a small 76-amino acid regulatory protein.
-
Conjugation (E2): The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ligation (E3): An E3 ligase recognizes a specific substrate (the target protein) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of m-PEG21-acid
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)21-acid (m-PEG21-acid), a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and nanoparticle functionalization. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis, purification, and characterization, along with a practical workflow for its application in bioconjugation.
Chemical Structure and Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a terminal carboxylic acid group. The PEG chain consists of 21 ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer.
| Property | Value | Reference |
| Chemical Formula | C44H88O23 | [1] |
| Molecular Weight | 985.14 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >95% | [1] |
| Solubility | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the etherification of methoxy-poly(ethylene glycol)21-ol (m-PEG21-OH) with a protected haloacetic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid. A common and efficient method involves the use of t-butyl bromoacetate (B1195939).
Experimental Protocol: Synthesis of this compound
Materials:
-
m-PEG21-OH
-
Potassium t-butoxide (t-BuOK)
-
t-butyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG21-OH (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add potassium t-butoxide (1.1 equivalents) portion-wise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Etherification: Cool the reaction mixture back to 0 °C and add t-butyl bromoacetate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation of the t-butyl ester intermediate: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dissolve the residue in DCM and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude t-butyl ester of this compound can be purified by flash column chromatography on silica (B1680970) gel.
-
Hydrolysis to this compound: Dissolve the purified t-butyl ester intermediate in a mixture of DCM and TFA (e.g., 4:1 v/v). Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Final Purification: Remove the solvent and excess TFA by rotary evaporation. The residue can be further purified by precipitation from a minimal amount of DCM into cold diethyl ether to yield this compound as a white solid. Dry the product under vacuum.
Purification
Purification of the final this compound product is crucial to remove any unreacted starting materials or byproducts.
Experimental Protocol: Purification by Column Chromatography
For the purification of the t-butyl ester intermediate and, if necessary, the final acid product, column chromatography is effective.
Materials:
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of methanol (B129727) in dichloromethane)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The chemical structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | - A sharp singlet around 3.38 ppm corresponding to the methoxy (CH₃O-) protons. - A large multiplet around 3.64 ppm corresponding to the ethylene glycol repeating units (-OCH₂CH₂O-). - A singlet around 4.15 ppm corresponding to the methylene (B1212753) protons adjacent to the carboxylic acid (-OCH₂COOH). |
| ¹³C NMR | - A peak around 59 ppm for the methoxy carbon. - A large peak around 70 ppm for the carbons of the PEG backbone. - A peak around 172 ppm for the carbonyl carbon of the carboxylic acid. |
| FTIR | - A strong, broad C-O-C stretching band around 1100 cm⁻¹. - A characteristic C=O stretching vibration of the carboxylic acid around 1730 cm⁻¹. - A broad O-H stretching band for the carboxylic acid between 2500-3300 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | The determined molecular weight should correspond to the calculated molecular weight (985.14 g/mol ). |
Experimental Workflow: Bioconjugation to a Protein
This compound is commonly used to PEGylate proteins, which can improve their solubility, stability, and pharmacokinetic properties. The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface. A common method for this is EDC/NHS coupling.
Experimental Protocol: EDC/NHS Coupling of this compound to a Protein
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein of interest
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Activation of this compound: Dissolve this compound, EDC, and NHS in the reaction buffer. The molar ratio of this compound:EDC:NHS is typically 1:1.5:1.2. Incubate the mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
-
Conjugation to Protein: Add the activated m-PEG21-NHS ester solution to the protein solution (in a suitable buffer, e.g., PBS, pH 7.4). The molar ratio of the activated PEG to the protein will depend on the desired degree of PEGylation and should be optimized. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C.
-
Quenching the Reaction: Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purification of the PEGylated Protein: Purify the PEGylated protein from unreacted PEG and other reagents using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography.
-
Characterization: Characterize the purified PEGylated protein using techniques like SDS-PAGE (to observe the increase in molecular weight), and mass spectrometry to confirm the degree of PEGylation.
Signaling Pathway in Targeted Drug Delivery
This compound can be a component of a larger drug delivery system where it acts as a linker to attach a targeting ligand to a nanoparticle or a drug molecule. This facilitates targeted delivery to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
In this conceptual pathway, a drug-loaded nanoparticle is functionalized with a targeting ligand attached via an this compound linker. The PEG chain provides a hydrophilic shield, potentially prolonging circulation time. The targeting ligand recognizes and binds to specific receptors on the surface of target cells, leading to internalization of the nanoparticle, subsequent release of the drug, and the desired therapeutic effect.
References
Navigating the Research Landscape of m-PEG21-acid: A Technical Guide to Commercial Availability, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of m-PEG21-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker crucial for advancements in bioconjugation, drug delivery, and nanoparticle functionalization. This guide details its commercial availability, typical purity specifications, and provides foundational experimental protocols for its characterization and application.
Commercial Availability and Purity of this compound
This compound is a valuable research tool offered by a range of specialized chemical suppliers. Its availability in various quantities allows for seamless progression from initial screening to larger-scale studies. The purity of this compound is a critical parameter for reproducible and reliable experimental outcomes. While specific impurity profiles can vary between batches and suppliers, a purity of ≥95% is commonly reported, ensuring minimal interference from truncated or otherwise modified PEG species.
Below is a summary of representative commercial sources and their typical product specifications for this compound and similar PEG acid derivatives. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and detailed information.
| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity Specification | Physical Form |
| AxisPharm | This compound | 985.14 | ≥95% | Not specified |
| Conju-Probe | This compound | 985.14 | >95% | White solid |
| Precise PEG | Acid-PEG21-Methyl Ester | 1057.23 | >96% | Not specified |
| BroadPharm | m-PEG2-acid | 148.16 | ≥98% | Not specified |
| CD Bioparticles | Bis-PEG21-Acid | 1043.2 | 97% | Not specified |
Experimental Protocols
The utility of this compound lies in its terminal methoxy (B1213986) and carboxylic acid functional groups. The carboxylic acid can be readily activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. The following protocols provide a general framework for the characterization and application of this compound.
Purity and Structural Characterization
2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique to assess the purity of m-PEG-acid compounds and to monitor the progress of conjugation reactions. A reversed-phase HPLC method is typically employed.
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the m-PEG-acid in the initial mobile phase.
-
Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the structure of m-PEG-acid derivatives.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O).
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent.
-
Analysis: The characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm) and the methoxy group (a singlet around 3.38 ppm) should be observed. Protons adjacent to the carboxylic acid group will show a distinct chemical shift. Integration of these peaks can be used to confirm the structure and estimate the degree of polymerization.[1][2][3]
Bioconjugation to a Protein
This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues). The process involves the activation of the carboxylic acid group using carbodiimide (B86325) chemistry.
-
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Activation of this compound: In a separate tube, mix this compound, EDC, and NHS in Activation Buffer. The molar ratio of PEG-acid:EDC:NHS is typically 1:2:2. Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.
-
Conjugation Reaction: Add the activated this compound solution to the protein solution in Reaction Buffer. The pH should be adjusted to 7.2-7.5 for efficient reaction with primary amines. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts to purify the PEGylated protein using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and HPLC to assess purity.
-
Surface Functionalization of Nanoparticles
This protocol outlines a general procedure for coating amine-functionalized nanoparticles with this compound to enhance their biocompatibility and stability.
-
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Sonication bath
-
Centrifuge or magnetic separator
-
-
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in Activation Buffer. Sonicate briefly to ensure a homogenous suspension.
-
Activation of this compound: Prepare the NHS-activated this compound as described in the bioconjugation protocol.
-
Conjugation Reaction: Add the activated linker solution to the nanoparticle suspension. Adjust the pH to 7.4 with Reaction Buffer and allow the reaction to proceed for several hours at room temperature with gentle mixing.
-
Purification: Separate the functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation. Wash the nanoparticles multiple times with the reaction buffer and then with deionized water to remove unreacted PEG and byproducts.
-
Characterization: Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter and zeta potential to confirm surface charge modification.
-
Application in Modulating Signaling Pathways
PEGylated nanoparticles can be utilized as drug delivery vehicles to target specific signaling pathways implicated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway that is often dysregulated in tumors. Nanoparticles functionalized with PEG linkers can be loaded with MAPK inhibitors and targeted to tumor cells.
Caption: MAPK signaling pathway targeted by a this compound functionalized nanoparticle carrying a MAPK inhibitor.
Experimental and Logical Workflows
The successful application of this compound in research requires a logical and systematic workflow, from initial characterization to the final application.
Caption: A logical workflow for the characterization, conjugation, and application of this compound.
Caption: Workflow for the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC) using a this compound linker.
References
m-PEG21-acid in Cancer Research and Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone in advanced drug delivery, particularly in the realm of oncology. This modification offers numerous advantages, including improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity of the parent drug. Among the various PEG derivatives, methoxy-PEG-acid (m-PEG-acid) linkers with defined chain lengths are of significant interest for their utility in conjugating drugs and targeting moieties to nanocarriers. This technical guide focuses on m-PEG21-acid, a long-chain monofunctional PEG derivative, and its applications in cancer research and therapy. While direct experimental data for this compound is limited, this guide extrapolates from findings on chemically similar long-chain PEG-acid molecules to provide a comprehensive overview of its potential properties and applications.
This compound possesses a terminal carboxylic acid group, enabling covalent conjugation to amine-containing drugs, proteins, or nanoparticle surfaces, and a methoxy (B1213986) group at the other end, which renders it chemically inert. The 21 ethylene (B1197577) glycol repeating units provide a long, flexible, and hydrophilic spacer arm. This extended chain length is crucial in conferring "stealth" properties to drug delivery systems, allowing them to evade the mononuclear phagocyte system and prolong circulation time, thereby increasing the probability of reaching the tumor site through the enhanced permeability and retention (EPR) effect.[1][2][3]
This guide will delve into the core applications of this compound in cancer research, detailing its role in drug delivery systems, experimental protocols for its use, and its influence on cellular signaling pathways.
Core Applications in Cancer Research and Therapy
The primary application of this compound in oncology research lies in its use as a hydrophilic linker for the development of advanced drug delivery systems. Its long chain length is particularly advantageous for creating highly effective "stealth" nanoparticles and prodrugs.
Drug Delivery Systems
1. Nanoparticle Surface Modification: this compound is extensively used to functionalize the surface of various nanoparticles, including liposomes, polymeric nanoparticles (e.g., PLGA), and metallic nanoparticles (e.g., gold nanoparticles).[4][5] The dense "brush" layer formed by the long PEG chains creates a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES) in the liver and spleen. This prolonged circulation half-life is critical for passive tumor targeting via the EPR effect.
2. Prodrug Formulations: this compound can be directly conjugated to small molecule anticancer drugs that possess a free amine group. This creates a prodrug with improved water solubility and an extended pharmacokinetic profile. The covalent bond is often designed to be cleavable under specific conditions within the tumor microenvironment (e.g., acidic pH or enzymatic action), leading to controlled drug release at the target site.
Impact on Pharmacokinetics and Biodistribution
The length of the PEG chain significantly influences the pharmacokinetic and biodistribution profiles of conjugated drugs and nanoparticles. Longer PEG chains, such as that of this compound, generally lead to:
-
Increased Circulation Half-Life: Studies have shown a positive correlation between PEG chain length and the circulation half-life of nanoparticles.
-
Reduced RES Uptake: The steric hindrance provided by the long PEG chains effectively minimizes uptake by macrophages in the liver and spleen.
-
Enhanced Tumor Accumulation: By prolonging circulation time, PEGylation increases the probability of nanoparticles accumulating in tumor tissues through the leaky vasculature characteristic of solid tumors (the EPR effect).
Quantitative Data on Long-Chain PEGylated Systems
The following tables summarize quantitative data from studies on long-chain PEGylated drug delivery systems, which can be considered representative of the expected performance of this compound conjugates.
Table 1: In Vitro Cytotoxicity of Long-Chain PEGylated Anticancer Agents
| Cell Line | Drug/Nanoparticle | PEG Chain Length | IC50 (µM) | Reference |
| A2780cis | Platinum(IV) Complex | PEG5k | Inactive | |
| A2780cis | Platinum(IV) Complex | PEG20k | Inactive | |
| HT-29 | PEG-PPD Conjugate | - | Lower than free PPD | |
| NCI-N87 | ZHER2-PEG10K-MMAE | 10 kDa | 22-fold higher than non-PEGylated |
Table 2: Pharmacokinetics of Long-Chain PEGylated Nanoparticles
| Nanoparticle System | PEG Chain Length | Half-life (t½) | Area Under the Curve (AUC) | Reference |
| mPEG-PCL Nanoparticles | 5 kDa | ~1.5 times higher than non-PEGylated | 1.5 times higher than non-PEGylated | |
| mPEG-g-CS Nanoparticles | 5 kDa | Increased with MW | Linear correlation with MW | |
| ZHER2-MMAE Conjugate | 10 kDa | 11.2-fold higher than non-PEGylated | - | |
| PEG-starch-IONPs | - | Significantly extended | - |
Table 3: Tumor Accumulation of Long-Chain PEGylated Nanoparticles
| Nanoparticle System | PEG Chain Length | Tumor Accumulation (% Injected Dose/g) | Time Point | Reference |
| 4 nm PEGylated GNPs/AS1411 | 5 kDa | ~1.5 | 72 h | |
| 10 nm PEGylated GNPs/AS1411 | 5 kDa | ~2.5 | 24 h | |
| PEG-starch-IONPs | - | 5.7-fold increase | - |
Experimental Protocols
Conjugation of this compound to Amine-Containing Molecules using EDC/NHS Chemistry
This protocol describes a common method for covalently attaching the carboxylic acid group of this compound to a primary amine on a drug, protein, or functionalized nanoparticle surface.
Materials:
-
This compound
-
Amine-containing molecule (drug, protein, etc.)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
Just before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, mix this compound with a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS (relative to the this compound).
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated PEG linker to the target molecule is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of PEGylation using techniques such as NMR, FTIR, and mass spectrometry.
-
Caption: Workflow for conjugating this compound to an amine-containing molecule.
Signaling Pathways in Cancer
The use of PEGylated nanoparticles as drug delivery vehicles can influence intracellular signaling pathways in cancer cells, primarily by enhancing the delivery and intracellular concentration of the therapeutic payload. While the PEG moiety itself is generally considered biologically inert, the overall formulation can impact key cancer-related pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and autophagy. It is frequently hyperactivated in many cancers. Nanoparticle-based delivery systems, including those functionalized with long-chain PEGs, can be used to deliver inhibitors of this pathway more effectively. For instance, liposomes and polymeric nanoparticles can encapsulate PI3K inhibitors, protecting them from degradation and facilitating their delivery to tumor cells. By increasing the intracellular concentration of these inhibitors, PEGylated nanoparticles can lead to a more potent and sustained downregulation of the PI3K/Akt/mTOR pathway, thereby promoting apoptosis and inhibiting tumor growth.
Caption: PEGylated nanoparticles delivering PI3K inhibitors can block the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also frequently dysregulated in cancer. Similar to the PI3K/Akt pathway, PEGylated nanoparticles can be employed to deliver inhibitors targeting components of the MAPK/ERK pathway, such as MEK or ERK inhibitors. The enhanced delivery and sustained release of these inhibitors can lead to a more effective blockade of this pro-survival pathway, resulting in decreased cancer cell proliferation and increased apoptosis.
Caption: PEGylated nanoparticles delivering MAPK/ERK pathway inhibitors can suppress cancer cell growth.
Conclusion
This compound stands as a valuable tool in the development of next-generation cancer therapies. Its long hydrophilic chain is instrumental in engineering drug delivery systems with prolonged circulation times and enhanced tumor accumulation. While further research is needed to elucidate the specific properties of this compound conjugates, the existing body of knowledge on long-chain PEGylated systems provides a strong foundation for its application in creating more effective and less toxic cancer treatments. The ability to precisely conjugate therapeutic agents and targeting ligands using its terminal carboxylic acid group, combined with the favorable pharmacokinetic properties it imparts, positions this compound as a key enabler in the design of sophisticated nanomedicines and prodrugs for oncology. Future work should focus on direct evaluation of this compound conjugates to confirm and expand upon the promising potential suggested by analogous long-chain PEG derivatives.
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Terminal Carboxylic Acid on m-PEG21-acid: A Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of the terminal carboxylic acid on methoxy-poly(ethylene glycol)21-acid (m-PEG21-acid). It details the chemical activation required for its use in bioconjugation, presents quantitative data on reaction efficiencies, provides comprehensive experimental protocols, and illustrates key processes through diagrams. This document serves as a critical resource for professionals in drug development and research who are leveraging PEGylation to enhance the therapeutic properties of biomolecules.
The Pivotal Function of the Terminal Carboxylic Acid
The terminal carboxylic acid (-COOH) on this compound is the cornerstone of its utility in bioconjugation. By itself, the carboxyl group is relatively unreactive towards the amine groups of proteins and peptides under physiological conditions. However, its true potential is unlocked through chemical activation, transforming it into a highly reactive moiety capable of forming stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[1][2] This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.[3]
The most common activation strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process, often referred to as EDC/NHS chemistry, first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with NHS to form a more stable NHS ester. The resulting m-PEG21-NHS ester is then sufficiently stable to be purified and subsequently reacted with a primary amine on a biomolecule to form a robust amide linkage.
The efficiency of this activation and subsequent conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (around 6.0), while the conjugation of the NHS-ester to the amine is favored at a slightly basic pH (7.2-8.0).
Quantitative Analysis of m-PEG-acid Conjugation
| m-PEG-acid Derivative | Target Molecule | Activation Chemistry | Molar Ratio (PEG:Target) | pH | Reaction Time | Conjugation Yield/Efficiency | Reference |
| m-PEG-propionic acid (20 kDa) | - | Acrylonitrile addition & hydrolysis | - | - | - | 68% (synthesis of derivative) | |
| m-PEG-NHS ester | Protein | NHS ester | 20:1 | 7.4-9.0 | 30-60 min | 4-6 PEGs per antibody | |
| m-PEG-alkyne | Coumarin | CuAAC "Click" Chemistry | 0.5:1 (catalyst:alkyne) | - | 48 h | 87.14% | |
| m-PEG-NHS (5 kDa) | Protein | NHS ester | - | 8.0 | - | Half-life of ~20 minutes | |
| Y-shaped PEG NHS ester (40 kDa) | Protein | NHS ester | 5-10:1 | 7.0-7.5 | 1-3 h | High selectivity for sterically available amines |
Experimental Protocols
Protocol 1: Activation of this compound using EDC/NHS in an Organic Solvent
This protocol is suitable for creating a stock of activated m-PEG21-NHS ester for subsequent conjugation reactions.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM or DMF to a final concentration of 100 mg/mL.
-
Add 1.2 equivalents of NHS to the solution and stir until dissolved.
-
Add 1.1 equivalents of EDC (or DCC) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the resulting m-PEG21-NHS ester solution can be used directly or purified by precipitation in cold diethyl ether and subsequent filtration.
-
Store the purified m-PEG21-NHS ester under dessicated and inert conditions at -20°C.
Protocol 2: Conjugation of Activated this compound to a Model Protein
This protocol describes the conjugation of the pre-activated m-PEG21-NHS ester to a protein containing accessible primary amines.
Materials:
-
Activated m-PEG21-NHS ester
-
Model protein (e.g., Lysozyme, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
-
Spectrophotometer for protein quantification
Procedure:
-
Dissolve the model protein in PBS at a concentration of 1-10 mg/mL.
-
Dissolve the activated m-PEG21-NHS ester in a small amount of anhydrous DMF or DMSO immediately before use.
-
Add a 10- to 50-fold molar excess of the activated m-PEG21-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the PEGylated protein from unreacted PEG and byproducts using dialysis against PBS or size-exclusion chromatography.
-
Characterize the purified conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, HPLC, and mass spectrometry.
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
The diagram above illustrates the sequential process of activating this compound, conjugating it to a target protein, and the subsequent purification and characterization steps to obtain the final, purified PEGylated protein.
Modulation of Signaling Pathways
The conjugation of bioactive molecules with m-PEG-acid can significantly alter their interaction with cellular signaling pathways. For instance, PEGylation of a peptide antagonist can prolong its circulation time and enhance its ability to inhibit a specific receptor, thereby modulating downstream signaling. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammation and immune responses. Deregulation of this pathway is implicated in numerous inflammatory diseases. A PEGylated peptide antagonist targeting a receptor that activates the NF-κB pathway could lead to sustained inhibition of this pathway.
This diagram depicts how a PEGylated peptide antagonist can block a cell surface receptor, thereby preventing the activation of the IKK complex. This, in turn, inhibits the phosphorylation and subsequent degradation of IκBα, keeping NF-κB sequestered in the cytoplasm and preventing the transcription of inflammatory genes.
References
- 1. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. broadpharm.com [broadpharm.com]
The Cornerstone of Bioconjugation: A Technical Guide to m-PEG21-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on m-PEG21-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the field of bioconjugation and drug delivery. This document elucidates the core principles of the polyethylene glycol chain in this compound, its chemical characteristics, and its application in modifying therapeutic molecules to enhance their pharmacokinetic and pharmacodynamic profiles.
Introduction to PEGylation and the Role of this compound
PEGylation is a well-established and widely utilized strategy in pharmaceutical development, involving the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, and small drugs.[1][] This modification imparts several advantageous properties, including:
-
Prolonged Plasma Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[3][4]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, thereby reducing their recognition by the immune system and minimizing the risk of an immune response.[3][4]
-
Improved Stability and Solubility: PEGylation can enhance the stability of therapeutic molecules against enzymatic degradation and increase the solubility of hydrophobic drugs in aqueous environments.[1][]
This compound, a monodisperse PEG linker with a chain of 21 ethylene (B1197577) glycol units, features a methoxy (B1213986) group at one terminus and a carboxylic acid group at the other. This heterobifunctional nature allows for precise and controlled conjugation to target molecules, making it a valuable tool in the design of next-generation therapeutics.
Physicochemical Properties of this compound
The defining characteristics of this compound are summarized in the table below. These properties are crucial for its application in bioconjugation, influencing its reactivity, solubility, and the overall characteristics of the resulting conjugate.
| Property | Value | Reference |
| Chemical Formula | C44H88O23 | [5] |
| Molecular Weight | 985.14 g/mol | [5] |
| Physical Form | White solid | [5] |
| Solubility | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [5] |
Experimental Protocols: Conjugation of this compound
The carboxylic acid group of this compound is typically reacted with primary amine groups on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This reaction is commonly facilitated by the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[6]
Two primary protocols are provided below: one for conjugation in an organic solvent and another for an aqueous environment, suitable for biomolecules.
Organic Solvent Method for Small Molecule Conjugation
This method is suitable for the conjugation of this compound to small molecules or other substrates soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure: [6]
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC.HCl (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated PEG ester.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule (R-NH2, 1-1.2 equivalents) to the reaction mixture.
-
Add DIPEA (1.5-2 equivalents) to act as a base.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using techniques such as flash chromatography or preparative HPLC to isolate the desired m-PEG21-conjugate.
-
Aqueous Method for Protein Conjugation
This protocol is designed for the conjugation of this compound to proteins or other biomolecules in an aqueous buffer system.
Materials:
-
This compound
-
Protein with accessible primary amines (e.g., lysine residues)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M MES buffer, pH 4.7-6.0. Note: Avoid buffers containing primary amines (e.g., Tris).[6]
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or ion-exchange chromatography)
Procedure: [6]
-
Prepare Solutions:
-
Dissolve the protein in the chosen reaction buffer at a suitable concentration.
-
Prepare a stock solution of this compound in an organic solvent miscible with water (e.g., DMSO or DMF) if not readily soluble in the reaction buffer.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the reaction buffer or water.
-
-
Activation and Conjugation:
-
Add this compound to the protein solution at a desired molar excess.
-
Add EDC and NHS/Sulfo-NHS to the reaction mixture. A typical starting molar ratio is Protein:PEG:EDC:NHS of 1:10:20:20, but this should be optimized for each specific protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to quench any unreacted NHS-activated PEG and EDC.
-
-
Purification:
-
Remove unreacted PEG and byproducts, and purify the PEGylated protein using dialysis against a suitable buffer, size-exclusion chromatography, or ion-exchange chromatography.
-
Characterization of this compound Conjugates
Thorough characterization of the PEGylated product is essential to ensure its quality, purity, and desired biological activity. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the covalent attachment of the PEG chain to the target molecule and to assess the degree of PEGylation by comparing the integration of characteristic PEG proton signals with those of the parent molecule.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the conjugate, confirming the number of PEG chains attached.
-
Liquid Chromatography (LC): Size-exclusion chromatography (SEC) can be used to separate the PEGylated product from the unreacted molecule and to assess for aggregation. Reversed-phase HPLC (RP-HPLC) can also be used for purification and analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the formation of the amide bond, indicated by characteristic C=O and N-H stretching vibrations.
Quantitative Data on the Effects of PEGylation
While specific quantitative data for this compound conjugates is often proprietary and application-dependent, the following tables provide representative data on the general effects of PEGylation with similar PEG-acid linkers.
Table 1: Representative Pharmacokinetic Parameters of PEG-Acid Conjugated Drugs
| Drug | PEG Linker | Half-life (Unconjugated) | Half-life (PEG-conjugated) | Fold Increase |
| Interferon-α2a | 40 kDa branched PEG | ~6-8 hours | ~60-80 hours | ~10 |
| G-CSF | 20 kDa linear PEG | ~3.5 hours | ~15-80 hours | ~4-23 |
| Adenosine Deaminase | 5 kDa linear PEG | <30 minutes | ~48-72 hours | >96 |
Note: This table presents representative data from various sources and is not specific to this compound. The actual pharmacokinetic profile will depend on the specific drug, the size and structure of the PEG, and the degree of PEGylation.
Table 2: Representative Impact of PEGylation on Drug Solubility
| Drug | PEG Linker | Solubility (Unconjugated) | Solubility (PEG-conjugated) | Fold Increase |
| Paclitaxel | 2 kDa linear PEG | ~0.3 µg/mL | >1 mg/mL | >3300 |
| Camptothecin | 5 kDa linear PEG | ~2.5 µg/mL | >2 mg/mL | >800 |
Note: This table illustrates the potential for PEGylation to dramatically increase the aqueous solubility of hydrophobic drugs. The specific increase will vary based on the drug and the PEGylation strategy.
Visualizing the Mechanism and Workflow
The "Stealth" Effect of PEGylation
The primary mechanism by which the polyethylene glycol chain in this compound enhances the in vivo performance of a therapeutic molecule is through steric hindrance, often referred to as the "stealth" effect. The flexible and hydrophilic PEG chain creates a hydration shell around the molecule, which shields it from recognition by the immune system and proteolytic enzymes.
Caption: The "Stealth" Effect of PEGylation.
Experimental Workflow for Protein PEGylation
The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a protein, followed by purification and characterization.
Caption: Experimental Workflow for Protein PEGylation.
Conclusion
This compound represents a highly valuable and versatile tool in the arsenal (B13267) of drug development professionals. Its well-defined structure and heterobifunctional nature enable the precise and controlled PEGylation of therapeutic molecules, leading to significant improvements in their pharmacokinetic and pharmacodynamic properties. By understanding the core principles of the polyethylene glycol chain, leveraging robust experimental protocols, and employing thorough characterization techniques, researchers can effectively utilize this compound to develop safer and more effective therapies. This guide provides a foundational understanding to aid in the successful application of this critical bioconjugation reagent.
References
- 1. The Effect of PEGylation on Drugs’ Pharmacokinetic Parameters; from Absorption to Excretion | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. axispharm.com [axispharm.com]
The Role of m-PEG21-acid in Engineering Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is modular, consisting of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).
This guide focuses on the application of m-PEG21-acid, a long-chain polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs for inducing protein ubiquitination and subsequent degradation. While this compound itself does not directly induce ubiquitination, its incorporation as a linker is pivotal in optimizing the function of the final PROTAC molecule. PEG linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to achieve optimal degradation.[1][2][3] The 21-unit PEG chain of this compound provides significant length and flexibility, which can be advantageous for spanning the distance between the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex essential for ubiquitination.[4][5]
The PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity, induced by the PROTAC, allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule. This catalytic mode of action allows for sustained protein degradation at sub-stoichiometric concentrations.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the linker is a critical parameter that must be optimized for each PROTAC system to achieve maximal degradation.[3] Efficacy is typically measured by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). A lower DC50 and a higher Dmax indicate a more potent PROTAC. The following tables summarize quantitative data from studies comparing PROTACs with varying PEG linker lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1][7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-20 | Submicromolar | > 80 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data highlights the optimal degradation of TBK1 with a 21-atom linker, which corresponds to the approximate length of a PEG21 linker.
Table 2: Comparative Degradation of Bruton's Tyrosine Kinase (BTK) with Varying PEG Linker Lengths [5]
| Linker (PEG units) | Degradation Efficacy | DC50 (nM) |
| < 5 | Discouraged | > 1000 |
| 5 | Effective | Submicromolar |
| 9 | Most Potent | 5.9 ± 0.5 |
This data illustrates a clear dependency on a minimum linker length for effective degradation of BTK.
Table 3: Degradation of Estrogen Receptor α (ERα) with Different Linker Lengths [2]
| Linker Length (atoms) | ERα Degradation Efficacy |
| 9 | Moderate |
| 12 | High |
| 16 | Optimal |
| 19 | Moderate |
| 21 | Low |
This table demonstrates that the optimal linker length is target-dependent, as a 21-atom linker is less effective for ERα degradation compared to shorter linkers.
Experimental Protocols
PROTAC Synthesis using this compound
The synthesis of a PROTAC using an this compound linker typically involves standard coupling reactions, such as amide bond formation or "click chemistry." The following is a generalized protocol for an amide-linked PROTAC.
Protocol 1: Synthesis of an Amide-Linked PROTAC
-
Amide Coupling of POI Ligand with this compound:
-
Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product (e.g., by flash column chromatography) to yield the POI-PEG21-acid intermediate.
-
-
Final Amide Coupling to E3 Ligase Ligand:
-
Dissolve the POI-PEG21-acid intermediate (1.0 eq) and an amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[4]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
Procedure:
-
Prepare a Master Mix for a 25 µL reaction by combining the following on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (for 5 mM final concentration)
-
1.25 µL E1 Enzyme (for 50 nM final concentration)
-
1.25 µL E2 Enzyme (for 250 nM final concentration)
-
2.0 µL Ubiquitin (for ~8 µM final concentration)
-
1.25 µL POI (for 250 nM final concentration)
-
-
Assemble Final Reactions: In separate tubes, add 22.75 µL of the Master Mix.
-
Add 1.0 µL of E3 Ligase Complex (for 100 nM final concentration).
-
Add 1.25 µL of the PROTAC solution (or DMSO for vehicle control) at various concentrations.
-
Set up Control Reactions:
-
No E1: Replace E1 enzyme with buffer.
-
No E3: Replace E3 ligase with buffer.
-
No PROTAC: Use DMSO vehicle only.
-
-
Incubate all reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and analyze by Western blot using an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.
Western Blot for Protein Degradation
This is the standard method to quantify the reduction in target protein levels within cells after PROTAC treatment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Conclusion
The this compound linker is a valuable tool in the design of potent PROTACs for targeted protein degradation. Its extended length and flexibility can be crucial for establishing a productive ternary complex, a prerequisite for efficient protein ubiquitination and subsequent degradation. However, as the provided data indicates, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of various linker lengths, including long-chain options like this compound, is essential for the rational design and development of effective PROTAC-based therapeutics. The experimental protocols detailed in this guide provide a robust framework for the synthesis and functional characterization of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugating m-PEG21-acid to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein ligands. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunogenic responses.
This document provides a detailed protocol for the conjugation of methoxy-PEG21-acid (m-PEG21-acid), a monodisperse PEG derivative with a molecular weight of approximately 1 kDa, to a protein ligand. The protocol utilizes the common and robust carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the carboxylic acid group of the PEG and primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on the protein.
Principle of the Reaction
The conjugation of this compound to a protein ligand via EDC/NHS chemistry is a two-step process:
-
Activation of this compound: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Amide Bond Formation: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activated PEG derivative then readily reacts with primary amine groups on the protein ligand to form a stable amide bond, releasing NHS.
Materials and Equipment
Reagents
-
This compound
-
Protein Ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis or Desalting Columns (e.g., Sephadex G-25)
-
Reagents for protein characterization (e.g., SDS-PAGE gels and buffers, UV-Vis spectrophotometer, Mass Spectrometer).
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer (UV-Vis)
-
SDS-PAGE electrophoresis system
-
Chromatography system (e.g., FPLC or HPLC) for purification
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization
-
Lyophilizer (optional)
Experimental Protocols
Preparation of Reagents
-
Protein Ligand Solution: Prepare a stock solution of the protein ligand at a concentration of 1-10 mg/mL in the Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
EDC Stock Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water or Activation Buffer.
-
NHS/Sulfo-NHS Stock Solution: Immediately before use, prepare a 10 mg/mL solution of NHS or Sulfo-NHS in ultrapure water or Activation Buffer.
Conjugation Procedure
This protocol is a starting point and may require optimization depending on the specific protein ligand.
-
Activation of this compound:
-
In a reaction vial, dissolve the desired amount of this compound in Activation Buffer.
-
Add the EDC and NHS stock solutions to the this compound solution. A recommended starting molar ratio is 1:2:2 (this compound:EDC:NHS)[1].
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the activated PEG-NHS ester[1][2].
-
-
Conjugation to the Protein Ligand:
-
Adjust the pH of the protein ligand solution to 7.2-7.5 with the Coupling Buffer.
-
Add the activated PEG-NHS ester solution to the protein ligand solution. The molar excess of the activated PEG to the protein can be varied to control the degree of PEGylation. A starting point is a 5 to 20-fold molar excess of PEG to the protein[3].
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring[2].
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG, excess reagents, and any unconjugated protein.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted molecules[4].
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with Coupling Buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.
-
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on differences in charge, which may be altered by the conjugation process.
-
Dialysis/Diafiltration: This can be used to remove small molecule impurities.
Characterization of the PEGylated Protein
The extent and sites of PEGylation should be thoroughly characterized.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the PEGylated protein compared to the unconjugated protein. The PEGylated protein will migrate slower, appearing as a higher molecular weight band or smear[5].
-
UV-Vis Spectroscopy: To determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm[5].
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the number of PEG chains attached per protein molecule[5][6].
-
Peptide Mapping: To identify the specific amino acid residues (e.g., lysine) that have been PEGylated[1].
Data Presentation
The following tables provide recommended starting parameters for the conjugation reaction. These should be optimized for each specific protein ligand to achieve the desired degree of PEGylation and yield.
Table 1: Recommended Molar Ratios for Activation and Conjugation
| Component | Molar Ratio (relative to this compound) | Molar Ratio (relative to Protein) |
| This compound | 1 | 5 - 20 |
| EDC | 2 | 10 - 40 |
| NHS/Sulfo-NHS | 2 | 10 - 40 |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 5.0 - 6.0 | Optimal for EDC/NHS activation[2]. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 30 minutes | [2] |
| Conjugation Step | ||
| pH | 7.2 - 7.5 | Optimal for reaction with primary amines[2]. |
| Temperature | Room Temperature or 4°C | 4°C for longer incubation times to maintain protein stability. |
| Time | 1 - 2 hours (RT) or overnight (4°C) | [2] |
| Expected Yield | 15 - 50% | Highly dependent on the protein and reaction conditions. Optimization is key. |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein ligand.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lcms.cz [lcms.cz]
- 5. creativepegworks.com [creativepegworks.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
A Step-by-Step Guide to Utilizing m-PEG21-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the application of m-PEG21-acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system to eliminate specific proteins of interest, offering a novel therapeutic modality for various diseases.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.[1][2][3] this compound, a polyethylene (B3416737) glycol (PEG)-based linker, offers a desirable balance of flexibility and hydrophilicity, often leading to improved pharmacokinetic properties of the final PROTAC molecule.[1][4][5]
Principles of PROTAC Action and the Role of the Linker
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker, in this case, this compound, connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand (anchor). The length and chemical nature of the linker are crucial for optimal ternary complex formation and subsequent degradation efficiency.[2][6] PEG linkers, like this compound, are widely used due to their ability to enhance solubility and permeability of the often large and hydrophobic PROTAC molecules.[1][4][5]
Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach, where the warhead, linker, and E3 ligase ligand are synthesized or acquired separately and then coupled.[6] The following protocols outline common synthetic strategies.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a component with a primary or secondary amine to the carboxylic acid of this compound, followed by the coupling of the other component.
Step 1: Coupling of Amine-Functionalized Component (Warhead or E3 Ligase Ligand) to this compound
Caption: Workflow for the first amide coupling step.
Materials:
| Reagent/Material | Stoichiometric Ratio |
| Amine-functionalized Component | 1.0 eq |
| This compound | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 3.0 eq |
| Anhydrous DMF | - |
| Standard organic synthesis glassware | - |
| Nitrogen or Argon atmosphere | - |
Procedure:
-
Under an inert atmosphere, dissolve the amine-functionalized component and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired Component-PEG21-acid conjugate.
Step 2: Coupling of the Second Component (Warhead or E3 Ligase Ligand) with a Carboxylic Acid
This step involves coupling the remaining free end of the PEG linker (now an amine after a potential deprotection step if the initial component was Boc-protected) with the second component bearing a carboxylic acid.
Materials:
| Reagent/Material | Stoichiometric Ratio |
| Component-PEG21-NH2 | 1.0 eq |
| Carboxylic acid-functionalized Component | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 3.0 eq |
| Anhydrous DMF | - |
Procedure:
-
Follow the same procedure as in Step 1, using the Component-PEG21-NH2 and the carboxylic acid-functionalized component as the starting materials.
-
After purification by preparative HPLC, the final PROTAC molecule is obtained.
Protocol 2: Click Chemistry
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for the final ligation step in PROTAC synthesis.[6][7] This requires one component to be functionalized with an alkyne and the other with an azide. The this compound linker can be modified to contain either of these functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Amide Bond Formation with m-PEG21-acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, extend circulating half-life, reduce immunogenicity, and increase stability. These application notes provide a detailed protocol for the formation of a stable amide bond between methoxy-poly(ethylene glycol)-acid with 21 ethylene (B1197577) glycol units (m-PEG21-acid) and a primary amine. This process is fundamental for the synthesis of PEGylated conjugates for various research and therapeutic applications.
The reaction involves the activation of the carboxylic acid group of this compound using common coupling reagents, followed by nucleophilic attack from a primary amine to form a stable amide linkage. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the resulting PEGylated product.
Principle of the Reaction
The formation of an amide bond between this compound and a primary amine is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, N-hydroxysuccinimide (NHS). The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This intermediate can directly react with a primary amine. However, to improve efficiency and stability, NHS is added to convert the O-acylisourea into a more stable NHS ester. This amine-reactive ester then readily reacts with the primary amine of the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present representative quantitative data for the conjugation of a similar short-chain m-PEG-acid to a primary amine. These values should be considered illustrative and may vary depending on the specific primary amine and reaction conditions used.
Table 1: Reaction Yield and Purity
| Parameter | Representative Value | Method of Determination |
| Reaction Yield | > 85% | Isolated yield after purification |
| Purity | > 95% | HPLC, Quantitative NMR (qNMR) |
Table 2: 1H NMR Characterization of m-PEG-Amide Conjugate (in CDCl3)
| Protons | Representative Chemical Shift (δ, ppm) | Multiplicity |
| -OCH3 (m-PEG) | 3.38 | s |
| -OCH2CH2O- (PEG backbone) | 3.64 | s (br) |
| -CH2-C(O)NH- | 2.5 | t |
| -C(O)NH-CH2- | 3.4 | q |
| Amide N-H | 6.5 - 7.5 | br s |
Note: Chemical shifts can vary depending on the solvent and the structure of the conjugated amine.
Table 3: Mass Spectrometry Data for m-PEG-Amide Conjugate
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | [Calculated Molecular Weight + 1.0078] | [Experimentally Determined Value] |
| [M+Na]+ | [Calculated Molecular Weight + 22.9898] | [Experimentally Determined Value] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Purification system (e.g., HPLC, size-exclusion chromatography, or dialysis)
-
Analytical instruments (NMR spectrometer, Mass spectrometer)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a PEG-amine conjugate.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a clean, dry reaction vessel under an inert atmosphere.
-
In a separate vial, dissolve EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Dissolve the primary amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add 1.2 equivalents of a non-nucleophilic base like TEA or DIPEA to the amine solution to deprotonate it.
-
-
Activation of this compound:
-
To the stirred solution of this compound, add the EDC/NHS solution dropwise.
-
Allow the reaction to stir at room temperature for 15-30 minutes to form the m-PEG21-NHS ester.
-
-
Amide Coupling Reaction:
-
Slowly add the primary amine solution to the activated m-PEG21-NHS ester solution.
-
Let the reaction proceed at room temperature for 2-4 hours, or overnight if necessary. The reaction progress can be monitored by a suitable technique like TLC or LC-MS.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS esters, a small amount of an amine-containing buffer (e.g., Tris buffer) or a reagent like hydroxylamine (B1172632) can be added.
-
-
Purification of the Conjugate:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified using an appropriate method based on the properties of the conjugate. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often effective for purifying PEGylated small molecules.
-
Size-Exclusion Chromatography (SEC): Useful for separating the PEGylated product from smaller unreacted molecules.
-
Dialysis: Effective for removing small molecule impurities from larger PEGylated proteins.
-
-
-
Characterization of the Final Product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the conjugate by identifying characteristic peaks of the PEG backbone, the newly formed amide bond, and the conjugated amine.
-
Mass Spectrometry (MS): Determine the molecular weight of the final product to confirm successful conjugation.
-
Application Example: PEGylated Drugs and Signaling Pathways
PEGylation is a key technology in drug development to modify the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A prominent example is Naloxegol (B613840) , a PEGylated derivative of naloxone (B1662785), which is used to treat opioid-induced constipation.[1][2][3][4][5]
Mechanism of Action:
Opioids exert their analgesic effects by binding to mu (µ)-opioid receptors in the central nervous system (CNS). However, they also bind to µ-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility and constipation. Naloxone is a µ-opioid receptor antagonist, but it crosses the blood-brain barrier and can reverse the central analgesic effects of opioids.
Naloxegol is designed to be a peripherally acting µ-opioid receptor antagonist. The PEG chain attached to naloxone increases its molecular size and polarity, which significantly limits its ability to cross the blood-brain barrier. Therefore, when administered, naloxegol primarily acts on the µ-opioid receptors in the GI tract, blocking the constipating effects of opioids without interfering with their pain-relieving effects in the CNS.
Signaling Pathway Diagram: Action of Naloxegol
Caption: Mechanism of action of Naloxegol in the CNS and GI tract.
Conclusion
The formation of amide bonds between this compound and primary amines is a robust and versatile method for the synthesis of PEGylated molecules. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug development and bioconjugation. Careful control of reaction conditions and appropriate purification and characterization are essential for obtaining high-quality PEGylated products with desired therapeutic properties. The example of naloxegol highlights the power of PEGylation to rationally design drugs with improved clinical profiles by modulating their interaction with specific signaling pathways.
References
Application Notes and Protocols for m-PEG21-acid Activation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the activation of methoxy-poly(ethylene glycol)-acid with 21 ethylene (B1197577) glycol units (m-PEG21-acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent bioconjugation to amine-containing molecules such as proteins, peptides, or antibodies.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides. This process can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenicity. The EDC/NHS system is a popular "zero-length" crosslinking chemistry that covalently couples carboxyl groups to primary amines, forming a stable amide bond.
In this two-step process, EDC first activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated PEG can then efficiently react with primary amines on a target biomolecule.
Reaction Mechanism and Workflow
The overall process involves the activation of the this compound followed by conjugation to an amine-containing biomolecule and subsequent purification of the conjugate.
Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing m-PEG21-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component that influences the PROTAC's physicochemical properties, including its cell permeability, which is a key determinant of its therapeutic efficacy.[] PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG21-acid, are of particular interest due to the potential for improved solubility and optimized ternary complex formation.[4] However, the impact of such linkers on cell permeability can be complex, often requiring a balance between hydrophilicity and the ability to traverse the lipophilic cell membrane.[4]
This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs, with a focus on those containing this compound linkers. We will cover three standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Key Permeability Assays for PROTACs
The assessment of a PROTAC's ability to cross the cell membrane is crucial for its development as a therapeutic agent. Several in vitro assays are commonly employed to predict the in vivo permeability of these complex molecules.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening of compounds based on their ability to passively traverse a lipid barrier, mimicking the cell membrane.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. This model provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This is another cell-based assay that uses a monolayer of canine kidney epithelial cells. MDCK cells can be transfected to express specific transporters, such as P-glycoprotein (P-gp), making this assay particularly useful for studying the role of efflux pumps in a compound's permeability.
Data Presentation: Comparative Permeability of PROTACs
The following table summarizes hypothetical quantitative data for a series of PROTACs with varying linkers, including a PROTAC containing a PEG-based linker analogous to this compound. This data is for illustrative purposes to demonstrate how results from different permeability assays can be presented for easy comparison.
| PROTAC ID | Linker Type | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 (Papp B→A, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | MDCK-MDR1 (Papp A→B, 10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio (B-A/A-B) |
| PROTAC-A | Alkyl Chain | 2.5 | 1.2 | 1.5 | 1.25 | 1.1 | 1.3 |
| PROTAC-B | This compound | 1.8 | 0.9 | 3.6 | 4.0 | 0.5 | 8.2 |
| PROTAC-C | Rigid Piperazine | 3.1 | 1.8 | 2.2 | 1.22 | 1.7 | 1.5 |
| PROTAC-D | Flexible PEG (shorter) | 2.2 | 1.1 | 2.5 | 2.27 | 0.9 | 3.1 |
Note: The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses a membrane. A higher Papp value indicates greater permeability. The efflux ratio is the ratio of permeability in the basolateral-to-apical (B→A) direction to the apical-to-basolateral (A→B) direction. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures and optimized for the evaluation of PROTACs.
Materials:
-
PAMPA plate (96-well, with a lipid-impregnated artificial membrane)
-
Acceptor plate (96-well)
-
PROTAC stock solutions (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (B1663433) (phosphatidylcholine)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Apply 5 µL of this solution to each well of the donor plate's membrane and allow it to impregnate for 5-10 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions to a final concentration of 10 µM in PBS (pH 7.4). The final DMSO concentration should be kept below 1%.
-
Prepare Acceptor Wells: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Start the Assay: Add 150 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane in the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (Vacceptor * Vdonor) / ((Vacceptor + Vdonor) * Area * Time)
-
Where [Drug]equilibrium is the theoretical concentration if the donor and acceptor solutions were combined.
-
PAMPA Experimental Workflow
Caco-2 Permeability Assay
This protocol provides a method for assessing the bidirectional permeability of PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability test.
-
Prepare Assay Solutions: Prepare the PROTAC dosing solution at a final concentration of 1-10 µM in HBSS. For PROTACs with low solubility or high non-specific binding, the addition of 0.25-0.5% bovine serum albumin (BSA) to the basolateral (receiver) compartment buffer may be necessary to improve recovery.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (donor) compartment and fresh HBSS (with or without BSA) to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Follow the same procedure as for A→B, but add the PROTAC dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.
-
-
Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Caco-2 and MDCK Permeability Assay Workflow
MDCK-MDR1 Permeability Assay
This assay is specifically designed to assess whether a PROTAC is a substrate of the P-glycoprotein (P-gp/MDR1) efflux pump.
Materials:
-
MDCK cells stably transfected with the human MDR1 gene (MDCK-MDR1)
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Transport buffer (HBSS with 25 mM HEPES, pH 7.4)
-
PROTAC stock solutions (10 mM in DMSO)
-
Positive control P-gp substrate (e.g., digoxin)
-
P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed MDCK-MDR1 cells on Transwell inserts and culture for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring TEER.
-
Permeability Assay:
-
Perform the bidirectional permeability assay (A→B and B→A) as described for the Caco-2 assay.
-
To confirm P-gp mediated efflux, run a parallel experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral compartments.
-
-
Analysis and Calculation:
-
Quantify PROTAC concentrations using LC-MS/MS.
-
Calculate Papp values and the efflux ratio in the absence and presence of the P-gp inhibitor.
-
A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the PROTAC is a P-gp substrate.
-
PROTAC-Mediated Protein Degradation Pathway
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the key steps in this process.
References
Application Note: Enhancing Small Molecule Solubility with m-PEG21-acid
Abstract
Poor aqueous solubility is a significant hurdle in the development of small molecule therapeutics, often leading to low bioavailability and challenging formulation requirements. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), is a proven strategy to overcome this limitation.[1][] This application note provides a detailed protocol and practical guidance for using m-PEG21-acid, a monodisperse PEG reagent, to improve the solubility of hydrophobic small molecules. We present a case study involving a hypothetical amine-containing kinase inhibitor, "Kinhibitor-NH2," to demonstrate the effectiveness of this approach. Detailed methodologies for conjugation, purification, and characterization are provided, along with quantitative data summarizing the resulting improvements in physicochemical properties.
Introduction
A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble.[3] This characteristic can severely limit a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately hindering its therapeutic potential. Various techniques have been developed to enhance solubility, including salt formation, solid dispersions, and particle size reduction.[3] Among chemical modification strategies, PEGylation has emerged as a powerful tool not only for improving solubility but also for enhancing drug stability and extending plasma half-life.[1]
The use of monodisperse PEGs, which are pure compounds with a single, defined molecular weight, offers significant advantages over traditional, polydisperse PEG mixtures. Monodisperse PEGs ensure the creation of a homogeneous PEGylated drug product, simplifying analytical characterization, improving batch-to-batch reproducibility, and providing a clear structure-activity relationship. This compound is a discrete PEG reagent with a terminal carboxylic acid, ideal for conjugating to small molecules containing a primary or secondary amine. Its hydrophilic nature effectively increases the overall water solubility of the parent molecule.
Mechanism of Solubility Enhancement
The covalent attachment of the hydrophilic this compound chain to a hydrophobic small molecule enhances aqueous solubility through several mechanisms:
-
Increased Hydrophilicity: The ethylene (B1197577) glycol repeat units in the PEG chain are highly hydrophilic and interact favorably with water molecules, effectively "shielding" the hydrophobic core of the drug molecule.
-
Disruption of Crystal Lattice: For poorly soluble crystalline compounds, the bulky PEG chain disrupts the intermolecular forces and crystal packing, reducing the energy required to dissolve the molecule.
-
Inhibition of Aggregation: The PEG chain provides steric hindrance, preventing the self-aggregation of hydrophobic drug molecules in aqueous media, which is a common cause of low solubility.
The following diagram illustrates the logical relationship of how this compound conjugation improves the properties of a hydrophobic small molecule.
Application Case Study: Kinhibitor-NH2
To illustrate the protocol, we use a hypothetical hydrophobic small molecule, "Kinhibitor-NH2," a potent kinase inhibitor with an available primary amine for conjugation.
Problem: Kinhibitor-NH2 has an aqueous solubility of only 0.5 µg/mL, making it a BCS Class II compound and posing significant challenges for oral and parenteral formulation.
Goal: To increase the aqueous solubility of Kinhibitor-NH2 by at least 50-fold through conjugation with this compound.
Summary of Results
The conjugation of this compound to Kinhibitor-NH2 resulted in a significant improvement in aqueous solubility and other key physicochemical properties, as summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Kinhibitor-NH2 (Parent) | Kinhibitor-PEG21-m (Conjugate) |
|---|---|---|
| Molecular Weight ( g/mol ) | 450.5 | 1417.81 |
| Aqueous Solubility (µg/mL) | 0.5 ± 0.1 | 35.5 ± 2.5 |
| LogP (calculated) | 4.2 | 1.5 |
Table 2: Solubility Enhancement Data
| Compound | Solubility in PBS (pH 7.4) | Fold Increase |
|---|---|---|
| Kinhibitor-NH2 | 0.5 µg/mL | - |
| Kinhibitor-PEG21-m | 35.5 µg/mL | ~71-fold |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the PEGylated small molecule.
Experimental Workflow Diagram
The overall workflow for the conjugation and purification process is depicted below.
Materials and Reagents
-
This compound (MW: 985.14)
-
Kinhibitor-NH2 (or other amine-containing small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized Water
-
Lyophilizer
-
LC-MS system
-
NMR spectrometer
Protocol 1: Activation of this compound
This protocol uses EDC/NHS chemistry to activate the terminal carboxylic acid of the PEG, forming a more reactive NHS ester intermediate.
-
Preparation: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution.
-
Activation: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the m-PEG21-NHS ester.
Protocol 2: Conjugation to Amine-Containing Small Molecule
-
Substrate Addition: In a separate flask, dissolve the amine-containing small molecule (Kinhibitor-NH2, 1.1 eq) in anhydrous DMF or DCM. Add DIPEA (2.0 eq) to act as a non-nucleophilic base.
-
Conjugation Reaction: Add the activated m-PEG21-NHS ester solution from Protocol 1 dropwise to the small molecule solution.
-
Incubation: Stir the reaction mixture at room temperature for 2 to 4 hours, or until the reaction is complete as monitored by LC-MS.
Protocol 3: Purification of the PEGylated Conjugate
Purification is critical to remove unreacted starting materials and coupling reagents. Reverse-phase HPLC is a highly effective method.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
HPLC Preparation: Redissolve the crude residue in a minimal amount of the HPLC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% TFA).
-
Purification: Inject the sample onto a preparative C18 RP-HPLC column. Elute the product using a gradient of water/acetonitrile containing 0.1% TFA. A typical gradient might be 10% to 90% acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the desired product peak, identified by its expected retention time and UV absorbance.
-
Final Step: Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.
Protocol 4: Characterization and Analysis
-
Mass Spectrometry: Confirm the identity and purity of the final product using LC-MS. The observed mass should correspond to the calculated mass of the PEGylated conjugate.
-
NMR Spectroscopy: Use ¹H NMR to confirm the covalent attachment of the PEG chain to the small molecule. The spectrum should show characteristic peaks for both the small molecule and the repeating ethylene glycol units of the PEG chain (~3.6 ppm).
-
Solubility Determination: a. Prepare supersaturated solutions of the parent molecule and the PEGylated conjugate in phosphate-buffered saline (PBS, pH 7.4). b. Equilibrate the solutions on a shaker at 25°C for 24 hours. c. Centrifuge the samples to pellet the excess solid. d. Carefully collect the supernatant, filter, and determine the concentration using a validated HPLC method with a standard curve.
Conclusion
The conjugation of this compound to a model hydrophobic small molecule demonstrates a highly effective strategy for overcoming solubility limitations in drug development. The use of a discrete, monodisperse PEG reagent ensures a homogeneous product, simplifying the manufacturing and analytical processes. The detailed protocols provided herein offer a robust framework for researchers to apply this technique to their own small molecules of interest, potentially unlocking the therapeutic potential of promising but poorly soluble drug candidates.
References
Application Notes and Protocols for Targeted Protein Degradation Using m-PEG21-acid-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental workflow of targeted protein degradation (TPD) utilizing Proteolysis-Targeting Chimeras (PROTACs) synthesized with an m-PEG21-acid linker. This document outlines the underlying principles of PROTAC technology, offers step-by-step experimental procedures, and presents data in a clear, accessible format to guide researchers in this cutting-edge area of drug discovery.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that only block a protein's function, TPD aims to completely remove the target protein, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[1]
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of the this compound Linker
The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The this compound linker offers a long, flexible hydrophilic chain which can be advantageous for optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination. Its carboxylic acid group allows for straightforward conjugation to amine-containing handles on either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Experimental Workflow for PROTAC Evaluation
The following diagram illustrates the general experimental workflow for evaluating the efficacy of a PROTAC synthesized using an this compound linker.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Signaling Pathway of PROTAC-mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram depicts the key steps in this process.
References
Application Notes and Protocols for In Vitro Efficacy Evaluation of m-PEG21-acid Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5]
The linker component is critical to the efficacy of a PROTAC, influencing its solubility, permeability, and ability to induce a productive ternary complex. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to improve pharmacokinetic properties. This document provides detailed application notes and protocols for evaluating the in vitro efficacy of PROTACs synthesized with an m-PEG21-acid linker, a long-chain PEG derivative. The protocols outlined below cover key assays for characterizing PROTAC performance, from target engagement to protein degradation and cellular viability.
Data Presentation
The following tables summarize representative quantitative data for the in vitro activity of a hypothetical this compound based PROTAC ("PROTAC-X") targeting a protein of interest (e.g., BRD4) and recruiting the VHL E3 ligase. These tables are intended to provide a framework for presenting experimental results.
Table 1: Ternary Complex Formation and Target Engagement
| Parameter | PROTAC-X | Positive Control | Negative Control |
| Ternary Complex Formation (NanoBRET™) | |||
| EC50 (nM) | 15 | 10 | >10,000 |
| Bmax (mBU) | 150 | 180 | <10 |
| E3 Ligase Engagement (NanoBRET™) | |||
| IC50 (nM) | 50 | 45 | >10,000 |
| Target Engagement (NanoBRET™) | |||
| IC50 (nM) | 70 | 60 | >10,000 |
EC50: Half-maximal effective concentration for ternary complex formation. Bmax: Maximum BRET signal. IC50: Half-maximal inhibitory concentration for target or E3 ligase engagement.
Table 2: Protein Degradation and Cell Viability
| Parameter | PROTAC-X | Positive Control | Negative Control |
| Protein Degradation (Western Blot) | |||
| DC50 (nM) | 20 | 25 | >10,000 |
| Dmax (%) | 92 | 95 | <10 |
| Cell Viability (MTT Assay) | |||
| IC50 (µM) | 1.8 | 1.5 | >50 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. IC50: Half-maximal inhibitory concentration for cell viability.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure the formation of the ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids: POI-NanoLuc® fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound based PROTAC
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well plates
-
Luminometer with 460 nm and 618 nm filters
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the POI-NanoLuc® and HaloTag®-E3 ligase plasmids. Incubate for 24-48 hours.
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the this compound based PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for 2-4 hours.
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate. Add this reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 and Bmax values.
Protein Degradation Assay (Western Blot)
Western blotting is a standard technique to quantify the levels of the target protein following PROTAC treatment.
Materials:
-
Cancer cell line expressing the POI
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of concentrations of the this compound based PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to calculate the DC50 and Dmax values.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of the PROTAC.
Materials:
-
Cancer cell line
-
This compound based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the this compound based PROTAC for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the PROTAC concentration to determine the IC50 value.
References
Surface Modification of Nanoparticles with m-PEG21-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the surface modification of nanoparticles using methoxy-poly(ethylene glycol)21-acid (m-PEG21-acid). The inclusion of a 21-unit polyethylene (B3416737) glycol (PEG) chain offers a balance of hydrophilicity and a defined spacer length, which is advantageous for various biomedical applications. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the systemic circulation time of nanoparticles, reduce immunogenicity, and enhance their stability. This guide details the applications of this compound functionalization, provides step-by-step experimental protocols for conjugation, and presents expected quantitative data for characterization. Furthermore, it includes diagrams to visualize the experimental workflow and a relevant biological signaling pathway for drug delivery applications.
Application Notes
The surface modification of nanoparticles with this compound is a critical step in the development of advanced drug delivery systems and diagnostic agents. The covalent attachment of this hydrophilic polymer to the nanoparticle surface imparts several beneficial properties.
Key Advantages of this compound Modification:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains create a hydration layer around the nanoparticle, which sterically hinders the adsorption of opsonin proteins. This "stealth" effect reduces uptake by the reticuloendothelial system (RES), leading to a longer circulation half-life of the nanoparticles in the bloodstream.
-
Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological media, enhancing their colloidal stability. This is crucial for maintaining a consistent size distribution and preventing embolisms in vivo.
-
Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce the recognition by the immune system, thereby lowering the risk of an immune response.
-
Enhanced Tumor Accumulation: For cancer therapeutics, the prolonged circulation time allows nanoparticles to take greater advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues.[1]
-
Controlled Drug Release: The PEG layer can influence the release kinetics of encapsulated drugs, providing a more sustained release profile.
Common Applications:
-
Targeted Drug Delivery: this compound can be the base for further functionalization with targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific cells or tissues.
-
Cancer Therapy: Encapsulation of chemotherapeutic agents, such as doxorubicin, in PEGylated nanoparticles can reduce systemic toxicity and increase efficacy at the tumor site.[2][3]
-
Gene Delivery: PEGylated nanoparticles can be used to protect nucleic acids from degradation and facilitate their delivery to target cells.[4]
-
Imaging and Diagnostics: Surface modification with PEG is essential for developing long-circulating contrast agents for magnetic resonance imaging (MRI) and other imaging modalities.[2][3]
Quantitative Data Presentation
The successful surface modification of nanoparticles with this compound can be quantified by monitoring key physicochemical properties. The following tables provide representative data for amine-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (Amine-PLGA) | This compound Modified Nanoparticles (PLGA-PEG) |
| Hydrodynamic Diameter (nm) | 120 ± 5 | 150 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 |
Data are presented as mean ± standard deviation and are synthesized from typical values reported in the literature for similar nanoparticle systems.[1]
Table 2: Doxorubicin Loading and Release Characteristics of PLGA-PEG Nanoparticles
| Parameter | Value |
| Drug Loading Content (%) | 5.2 ± 0.8 |
| Encapsulation Efficiency (%) | 78.5 ± 5.3 |
| Cumulative Release at 24h (pH 7.4) | 35 ± 4% |
| Cumulative Release at 24h (pH 5.0) | 65 ± 6% |
Data are presented as mean ± standard deviation and are representative of doxorubicin-loaded PEGylated PLGA nanoparticles.[5][6] The pH-dependent release is advantageous for targeting the acidic tumor microenvironment.[5]
Experimental Protocols
This section provides a detailed protocol for the covalent conjugation of this compound to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry.
Materials
-
Amine-functionalized nanoparticles (e.g., Amine-PLGA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Deionized water
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol for Surface Modification
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:2:2 molar ratio.
-
Incubate the mixture for 30 minutes at room temperature to activate the carboxylic acid group of the PEG, forming an NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension. A typical molar excess of PEG to nanoparticles is 100-fold, but this should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation (e.g., 15,000 x g for 20 minutes) and resuspension in deionized water. Perform at least three washing cycles to remove excess PEG and byproducts.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in deionized water.
-
Characterize the nanoparticles for their hydrodynamic diameter, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm successful PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of nanoparticles with this compound.
Doxorubicin-Induced Apoptosis Signaling Pathway
References
- 1. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising PLGA-PEG Nanoparticle Size and Distribution for Enhanced Drug Targeting to the Inflamed Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of PEG and PEG-b-PAGE modified PLGA on nanoparticle formation, protein loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting m-PEG21-acid Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in m-PEG21-acid conjugation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound is typically conjugated to molecules containing primary amine groups (-NH2), such as proteins, peptides, or amine-modified surfaces. The carboxylic acid group on the this compound is first activated, most commonly using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process forms a more stable amine-reactive NHS ester. The activated PEG then readily reacts with primary amines on the target molecule to form a stable amide bond.[1][2]
Q2: What are the critical factors influencing the yield of my this compound conjugation?
A2: Several factors can significantly impact your conjugation efficiency. The most critical include:
-
pH of the reaction: The pH affects both the activation of the carboxylic acid and the competing hydrolysis of the NHS ester.[3][4]
-
Reagent quality and storage: The purity and activity of this compound, EDC, and NHS are paramount. These reagents can be sensitive to moisture and degrade over time.[5]
-
Stoichiometry of reactants: The molar ratio of PEG reagent to the target molecule, as well as the ratio of coupling agents (EDC/NHS) to the PEG-acid, needs to be optimized.
-
Reaction buffer composition: The presence of primary amines (e.g., Tris buffer) or carboxylates in the buffer can compete with the desired reaction.
-
Steric hindrance: The accessibility of the target amine on your molecule can affect the ability of the PEG chain to conjugate.
Q3: How does pH affect the reaction, and what is the optimal range?
A3: The pH plays a dual role in the conjugation reaction. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. However, the subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly basic pH of 7.0-8.5. A common strategy is a two-step reaction where activation is performed at a lower pH, followed by an increase in pH for the conjugation step. It's a balancing act, as higher pH also increases the rate of hydrolysis of the NHS ester, which deactivates the PEG reagent. For instance, the half-life of an NHS ester can be over two hours at pH 7.4 but less than 10 minutes at pH 9.0.
Troubleshooting Guide for Low Conjugation Yield
If you are experiencing lower than expected yields, consult the following guide. The issues are categorized by potential causes, with recommended solutions and preventative measures.
Issue 1: Inefficient Activation of this compound
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Degraded EDC or NHS | Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive. Allow reagents to warm to room temperature before opening to prevent condensation. Consider purchasing new reagents if they have been stored improperly or for an extended period. |
| Suboptimal Activation pH | Ensure the pH of the activation buffer is between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid). |
| Insufficient Molar Ratio of EDC/NHS | Increase the molar excess of EDC and NHS relative to the this compound. A common starting point is a 1.2 to 2-fold molar excess of each. |
| Presence of Nucleophiles in Buffer | Ensure your activation buffer is free of extraneous nucleophiles that can react with and consume the EDC. |
Issue 2: Hydrolysis of Activated this compound (NHS Ester)
| Potential Cause | Recommended Action & Troubleshooting Steps |
| High pH During Conjugation | While the amine-coupling reaction is faster at higher pH, so is hydrolysis. Perform the conjugation at a pH between 7.2 and 8.0 to balance reactivity and stability. |
| Prolonged Reaction Time in Aqueous Buffer | The NHS ester is susceptible to hydrolysis over time in aqueous solutions. Add the amine-containing target molecule to the activated PEG as soon as possible. |
| Moisture Contamination | Use anhydrous solvents like DMSO or DMF to prepare stock solutions of the PEG reagent. Always allow reagent vials to equilibrate to room temperature before opening. |
Issue 3: Poor Reactivity with the Target Molecule
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Steric Hindrance | The target amine on your molecule may be in a sterically hindered location, preventing the PEG chain from accessing it. Consider using a PEG reagent with a longer spacer arm if this is suspected. |
| Low Molar Ratio of PEG to Target | Increase the molar excess of the this compound to your target molecule to drive the reaction to completion. Ratios can range from 5:1 to 20:1 or higher depending on the target. |
| Competing Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the activated PEG. Use buffers like PBS (phosphate-buffered saline) or HEPES. |
| Protonated Amines on Target | The reactive form of the amine is the unprotonated (-NH2) form. Ensure the conjugation pH is sufficiently above the pKa of the target amine (for lysine (B10760008) ε-amino groups, the pKa is ~10.5, but can vary based on the local environment). |
Experimental Protocols
General Protocol for Two-Step this compound Conjugation to a Protein
This protocol provides a general starting point. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Protein solution in Coupling Buffer (e.g., 1-5 mg/mL)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in a suitable anhydrous solvent like DMSO or directly in the Activation Buffer if solubility allows.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound with Activation Buffer.
-
Add a 1.2 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the PEG-acid solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to your protein solution. A 10- to 20-fold molar excess of the PEG linker to the protein is a common starting point.
-
Alternatively, you can perform a buffer exchange on the activated PEG solution into the Coupling Buffer before adding it to the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, or mass spectrometry to confirm conjugation and assess purity.
-
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A logical flowchart for troubleshooting low yield issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with m-PEG21-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG21-acid as a linker in Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your PROTAC design and experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and evaluation of PROTACs using an this compound linker.
Question: My PROTAC, synthesized with an this compound linker, shows good binding to the target protein and the E3 ligase in binary assays, but I don't observe significant target degradation in cells. What are the potential issues?
Answer: This is a common challenge in PROTAC development and can be attributed to several factors, even with a well-chosen linker. Here’s a step-by-step guide to troubleshoot this issue:
-
Inefficient Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] While binary binding is essential, it does not guarantee efficient ternary complex formation. The length and flexibility of the this compound linker may not be optimal for the specific target and E3 ligase pair, leading to a non-productive conformation for ubiquitination.
-
Poor Cell Permeability: PROTACs are often large molecules that can face challenges crossing the cell membrane.[3][4] Although PEG linkers are known to improve solubility, the overall physicochemical properties of the PROTAC might still hinder its entry into the cell.[5][6]
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex, which paradoxically reduces degradation efficiency.[2][3]
Here is a troubleshooting workflow to address these potential issues:
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation with m-PEG21-acid
Welcome to the technical support center for m-PEG21-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding protein aggregation during PEGylation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of conjugating a protein with this compound?
A1: The conjugation of a protein with this compound is a two-step process that involves the activation of the carboxylic acid group on the PEG molecule, followed by the formation of a stable amide bond with primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on the protein. The most common activation method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
First, the carboxylic acid on the this compound reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester. This activation step is most efficient at a pH between 4.5 and 7.2.[2][3] In the second step, the NHS-activated PEG is reacted with the protein at a slightly alkaline pH (typically 7.2-7.5) to form a stable amide linkage.[2][3]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
A2: Protein aggregation during PEGylation can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.
-
Multiple PEGylation Events: The attachment of multiple PEG chains to a single protein molecule can alter its surface properties and lead to aggregation.
-
Pre-existing Aggregates: The presence of even a small amount of aggregated protein in the starting material can act as a seed for further aggregation during the PEGylation process.
-
Inappropriate Buffer Systems: The use of buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated this compound, reducing conjugation efficiency and potentially leading to side reactions.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers from aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight bands corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the absorbance of a solution at wavelengths between 340 and 600 nm can indicate the formation of insoluble aggregates.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during protein conjugation with this compound.
Problem: Significant precipitation or aggregation is observed during the reaction.
This is a common issue that can be addressed by systematically evaluating and optimizing the reaction conditions.
Caption: A troubleshooting workflow for addressing protein aggregation.
Step 1: Verify the Quality of the Starting Protein
Ensure your starting protein solution is free of pre-existing aggregates. This can be checked by SEC or DLS. If aggregates are present, purify the protein before proceeding with PEGylation.
Step 2: Ensure an Appropriate Buffer System
For the EDC/NHS activation of this compound, use a buffer without primary amines or carboxylates, such as MES (2-(N-morpholino)ethanesulfonic acid), at a pH of 5.0-6.0. For the subsequent conjugation to the protein, use a buffer like PBS (phosphate-buffered saline) at a pH of 7.2-7.5. Avoid buffers like Tris and glycine.
Step 3: Optimize Reaction Conditions
Perform small-scale experiments to screen for optimal conditions.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher ratio can lead to multiple PEGylations and aggregation. Start with a lower ratio and titrate upwards. |
| pH (Activation) | 5.0 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| pH (Conjugation) | 7.2 - 7.5 | Efficiently reacts the NHS-activated PEG with primary amines on the protein. |
| Temperature | 4°C to Room Temperature | Lowering the temperature to 4°C can slow down the reaction rate and may reduce aggregation. |
Step 4: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer.
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that can prevent surface-induced aggregation. |
Step 5: Control the Reaction Rate
A slower, more controlled reaction can favor intra-molecular modification over inter-molecular cross-linking.
-
Lower the Temperature: Perform the reaction at 4°C.
-
Stepwise Addition of PEG: Add the activated this compound to the protein solution in smaller aliquots over time instead of all at once.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines.
-
This compound
-
Protein of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Caption: The experimental workflow for protein conjugation with this compound.
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the protein in the Conjugation Buffer at a known concentration.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a separate tube, add the desired molar amount of this compound.
-
Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing the extent of aggregation in a PEGylated protein sample.
-
HPLC system with a UV detector
-
SEC column with an appropriate molecular weight range
-
Mobile Phase (e.g., 1X PBS, pH 7.4)
-
PEGylated protein sample
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Injection: Inject a suitable volume of the filtered sample onto the column.
-
Data Acquisition and Analysis: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric PEGylated protein. The percentage of aggregate can be calculated by integrating the peak areas.
References
Strategies to improve the in vivo stability of m-PEG21-acid linkers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to address challenges related to the in vivo stability of m-PEG21-acid linkers in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that contribute to the in vivo instability of this compound linkers?
A1: The in vivo instability of this compound linkers, which typically form an ester bond with a hydroxyl-containing payload, is primarily driven by two mechanisms:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, a chemical process that can be catalyzed by acidic or basic conditions in biological compartments, or by the presence of certain enzymes.[1][2] This leads to the cleavage of the linker and premature release of the conjugated molecule.
-
Enzymatic Degradation: Esterase enzymes, which are abundant in plasma and various tissues, can recognize and cleave the ester bond of the linker.[3] The rate and extent of this degradation can vary significantly between species, with linkers sometimes showing higher instability in mouse serum compared to human serum.[3]
Q2: How does the length of the PEG chain, such as in this compound, influence the in vivo stability of the conjugate?
A2: The length of the polyethylene (B3416737) glycol (PEG) chain is a critical factor that influences the pharmacokinetic profile and stability of a conjugate.[4] Longer PEG chains, like PEG21, generally increase the hydrodynamic radius of the molecule.[5] This "steric shielding" effect can:
-
Prolong Circulation Half-Life: By increasing the size of the conjugate, renal clearance is reduced, leading to a longer circulation time in the bloodstream.[5]
-
Protect from Enzymatic Degradation: The PEG chain can physically hinder the approach of proteolytic and hydrolytic enzymes, thereby protecting the labile ester linkage and improving overall stability.[5]
-
Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs, which can prevent aggregation and improve formulation stability.[6]
However, an excessively long PEG chain might also introduce challenges such as reduced biological activity due to steric hindrance at the target binding site.[7]
Q3: What are some proactive strategies to consider during the design phase to enhance the in vivo stability of an this compound linker-based conjugate?
A3: To proactively enhance stability, consider the following during the design of your conjugate:
-
Introduce Steric Hindrance: Flanking the ester bond with bulky chemical groups can sterically hinder the approach of water molecules and esterases, thereby slowing down hydrolysis.
-
Modify the Linker Chemistry: While this compound implies an ester linkage, consider alternative, more stable chemistries if premature cleavage is a major concern. For instance, forming an amide bond with an amine-containing payload would result in significantly higher stability.
-
Optimize the Conjugation Site: The local chemical environment of the conjugation site on the payload molecule can influence the stability of the ester bond. Attaching the linker to a sterically hindered hydroxyl group may enhance stability.
Troubleshooting Guide
Problem 1: Premature release of the payload is observed in in vivo pharmacokinetic studies.
-
Possible Cause: The ester bond of the this compound linker is being rapidly hydrolyzed or enzymatically cleaved.
-
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Conduct an in vitro stability study by incubating the conjugate in plasma from the same species used for your in vivo studies (e.g., mouse, rat, human).[8] Monitor the release of the free payload over time using techniques like LC-MS. This will help confirm if the instability is plasma-mediated.
-
Modify Linker Attachment: If possible, synthesize conjugates with the this compound linker attached to different positions on the payload to see if steric hindrance at the conjugation site can be increased.
-
Consider a More Stable Linker: If premature release remains an issue, explore using a linker with a more stable bond, such as an amide or ether linkage, if your payload chemistry allows.
-
Problem 2: The conjugate shows high variability in pharmacokinetic profiles between different batches.
-
Possible Cause: Inconsistent conjugation efficiency or the presence of impurities.
-
Troubleshooting Steps:
-
Thorough Characterization of Conjugates: Ensure each batch is rigorously characterized to confirm the drug-to-antibody ratio (DAR) or degree of PEGylation. Techniques like mass spectrometry can be used for this purpose.[9]
-
Purity Analysis: Analyze each batch for the presence of unconjugated payload or linker, which could affect the pharmacokinetic profile. Purification methods like size-exclusion chromatography should be optimized.
-
Standardize Conjugation Protocol: Review and standardize all parameters of the conjugation reaction, including pH, temperature, reaction time, and reagent concentrations, to ensure batch-to-batch consistency.[7]
-
Problem 3: Loss of biological activity of the payload after conjugation with the this compound linker.
-
Possible Cause: The PEG chain is sterically hindering the interaction of the payload with its biological target.
-
Troubleshooting Steps:
-
In Vitro Activity Assays: Compare the in vitro activity of the conjugated payload with the free payload to quantify any loss of function.
-
Vary PEG Chain Length: Synthesize and test conjugates with shorter m-PEG-acid linkers (e.g., m-PEG4-acid, m-PEG8-acid) to assess if a shorter spacer can restore activity while maintaining adequate stability.
-
Structural Analysis: If feasible, use structural biology techniques like circular dichroism to check for significant conformational changes in the payload upon conjugation.[10]
-
Data Presentation
The following table summarizes the impact of different linker strategies on the in vivo half-life of a therapeutic agent, illustrating the importance of linker selection.
| Molecule Type | Linker | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | No PEG | Half-life of 19.6 minutes | [4] |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life compared to no PEG | [4] |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life compared to no PEG | [4] |
| Paclitaxel Conjugate | 3-sulfanylpropionyl (ester linker) | Half-life of 4.2 days | [1] |
| Paclitaxel Conjugate | 4-sulfanylbutyryl (ester linker) | Half-life of 14.0 days | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound linker conjugate in plasma by monitoring payload release.
Materials:
-
Purified conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Spike the conjugate into plasma at a final concentration of 100 µg/mL.[9]
-
Incubate the plasma sample at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.[9]
-
Immediately process the samples to precipitate plasma proteins (e.g., by adding acetonitrile) and stop further degradation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of free payload released from the conjugate.
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the half-life.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and overall in vivo stability of the this compound linker conjugate.
Materials:
-
Purified conjugate
-
Animal model (e.g., BALB/c mice)
-
Anesthetic
-
Blood collection supplies
-
ELISA or LC-MS/MS analytical method
Procedure:
-
Administer a known dose of the conjugate to the mice, typically via intravenous injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[4]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact conjugate, total antibody (if applicable), and/or free payload in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.[4]
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters, including circulation half-life, clearance, and area under the curve (AUC).
Visualizations
Caption: Factors influencing this compound linker stability.
Caption: Workflow for in vivo stability assessment.
References
- 1. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with m-PEG21-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter when using m-PEG21-acid as a linker in the formation of ternary complexes, such as those in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction or molecular interaction. In the formation of a ternary complex (e.g., Target Protein-PROTAC-E3 Ligase), steric hindrance can prevent the constituent molecules from achieving the optimal orientation for stable binding, thereby reducing the efficiency of complex formation and subsequent downstream events like protein degradation.
Q2: How does a long linker like this compound potentially contribute to steric hindrance?
A2: While long linkers like this compound can provide the necessary reach to bridge a target protein and an E3 ligase, their flexibility can also be a double-edged sword.[1] An excessively long and flexible linker might lead to an increased entropic penalty upon binding, or it could allow the PROTAC to adopt conformations that are not productive for ternary complex formation.[1][2] This can result in intramolecular interactions or unfavorable positioning of the binding moieties, leading to steric clashes at the protein-protein interface.
Q3: What are the typical signs that steric hindrance might be an issue in my experiment with an this compound linker?
A3: Common indicators of steric hindrance include:
-
Weak or no detectable ternary complex formation in biophysical assays (e.g., SPR, ITC, TR-FRET).
-
A pronounced "hook effect" at lower than expected PROTAC concentrations in proximity-based assays.[3]
-
Low degradation efficiency (Dmax) or a high concentration required for half-maximal degradation (DC50) in cellular assays.[4]
-
Inconsistent or difficult-to-interpret data in biophysical characterization.
Q4: Can the this compound linker be too long for my specific target and E3 ligase?
A4: Yes. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] A linker that is too long may not effectively restrict the proteins in a conformation suitable for efficient ubiquitin transfer, leading to the formation of a non-productive ternary complex.[5] It is crucial to empirically determine the optimal linker length, and a linker as long as this compound may not be ideal for all systems.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| No or Weak Ternary Complex Formation | Steric clashes at the protein-protein interface due to suboptimal linker length or flexibility. | Synthesize and test PROTACs with varying linker lengths. A systematic evaluation of shorter and longer linkers can help identify the optimal distance for productive complex formation.[6] Introduce rigidity into the linker. Incorporating cyclic moieties (e.g., piperazine, piperidine) can reduce the conformational flexibility of the linker and pre-organize the PROTAC into a more favorable binding conformation.[7] |
| Incorrect linker attachment points on the warhead or E3 ligase ligand. | Modify the linker attachment points. Altering the exit vector of the linker can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.[5] | |
| Pronounced "Hook Effect" at Low PROTAC Concentrations | High degree of linker flexibility leading to a preference for binary complex formation (Target-PROTAC or E3-PROTAC) over the ternary complex. | Optimize linker rigidity. As mentioned above, a more rigid linker can improve cooperativity and stabilize the ternary complex.[7] Evaluate different E3 ligase ligands. Some E3 ligases may be more amenable to forming a stable ternary complex with your target protein. |
| Low positive cooperativity in ternary complex formation. | Characterize the cooperativity of your system using ITC. A cooperativity value (α) greater than 1 indicates that the protein-protein interactions stabilize the ternary complex. If cooperativity is low or negative, linker optimization is likely required.[8] | |
| Good Ternary Complex Formation in Biophysical Assays but Poor Cellular Degradation | Poor cell permeability of the PROTAC with the long, hydrophilic this compound linker. | Assess cell permeability using assays like the Caco-2 permeability assay. [9] Modify the linker to be more hydrophobic. Replacing some PEG units with alkyl chains can improve cell membrane penetration.[5] |
| The conformation of the ternary complex is not productive for ubiquitination. | Perform structural biology studies (e.g., X-ray crystallography, Cryo-EM) or computational modeling. Understanding the three-dimensional structure of the ternary complex can reveal why it is not leading to efficient degradation and guide the rational design of a more effective linker.[10] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Ternary Complex Cooperativity
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate the cooperativity factor (α).[11]
Materials:
-
Purified Target Protein
-
Purified E3 Ligase
-
PROTAC with this compound linker
-
ITC Instrument
-
Matched ITC buffer
Protocol:
-
Binary Titrations:
-
PROTAC into Target Protein: Titrate the PROTAC into a solution of the target protein to determine the binary affinity (Kd_target).
-
PROTAC into E3 Ligase: Titrate the PROTAC into a solution of the E3 ligase to determine the binary affinity (Kd_E3).
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
Alternatively, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and E3 ligase.
-
-
Data Analysis:
-
Fit the data to an appropriate binding model to obtain the dissociation constants (Kd).
-
Calculate the cooperativity factor (α) using the formula: α = (Kd_target * Kd_E3) / (Kd_ternary * [PROTAC]) or a similar derivation depending on the experimental setup. A value of α > 1 indicates positive cooperativity.[8]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To measure the association (ka) and dissociation (kd) rates of binary and ternary complex formation, providing insights into complex stability.[12][13]
Materials:
-
Purified Target Protein
-
Purified E3 Ligase (one of which should be suitable for immobilization on the sensor chip)
-
PROTAC with this compound linker
-
SPR Instrument and Sensor Chips
-
Running Buffer
Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding kinetics.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase in the absence of the PROTAC to check for any direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd for both binary and ternary interactions.
-
Compare the kinetics of the binary and ternary interactions to assess the stability of the ternary complex.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Detecting Ternary Complex Formation
Objective: To detect the proximity of the target protein and E3 ligase induced by the PROTAC in a solution-based assay.[14][15]
Materials:
-
Labeled Purified Target Protein (e.g., with a donor fluorophore like Terbium)
-
Labeled Purified E3 Ligase (e.g., with an acceptor fluorophore like Alexa Fluor 488)
-
PROTAC with this compound linker
-
TR-FRET compatible microplate reader
-
Assay Buffer
Protocol:
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the formation of the ternary complex.
-
Data Analysis:
-
Plot the TR-FRET signal as a function of the PROTAC concentration.
-
The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".[16]
-
Visualizations
Caption: PROTAC signaling pathway for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Off-Target Effects of PROTACs with Long PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) featuring long linkers, such as those containing m-PEG21-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with long-linker PROTACs?
A1: Off-target effects with PROTACs, including those with long polyethylene (B3416737) glycol (PEG) linkers, can arise from several factors:
-
Unintended Protein Degradation: The warhead (target-binding ligand) or the E3 ligase-recruiting ligand of the PROTAC may have affinities for proteins other than the intended target, leading to their degradation. For instance, pomalidomide-based PROTACs can sometimes induce the degradation of zinc-finger (ZF) proteins.[1][2][3]
-
Perturbation of Signaling Pathways: The degradation of the primary target can cause downstream effects on interconnected signaling pathways. Additionally, the degradation of unintended off-target proteins can activate or inhibit other cellular pathways.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology.[1]
-
Linker-Mediated Interactions: The linker itself, especially long and flexible ones like PEG chains, can influence the conformation of the ternary complex (PROTAC-target-E3 ligase) and may lead to the recruitment and degradation of proteins that would not otherwise be targeted.[4][5]
Q2: How does the length and composition of a PEG linker, like this compound, influence off-target effects?
A2: The linker is a critical determinant of a PROTAC's properties and is not just a passive spacer.[6][7][8]
-
Length: A linker that is too long may increase the flexibility of the PROTAC, potentially allowing for the formation of unproductive ternary complexes or enabling interactions with off-target proteins.[][10] However, an optimal linker length is necessary to facilitate the formation of a stable ternary complex for efficient ubiquitination.[][10][11][12][13][14] For some targets, longer PEG linkers have been shown to be more potent than shorter ones.[15]
-
Composition (PEG vs. Alkyl): PEG linkers are hydrophilic and flexible, which can improve the solubility of the PROTAC.[6][16][17][18][19] However, the linker's chemical composition can lead to different sets of off-target effects.[5] For example, some studies have shown that certain off-target proteins are degraded primarily by PROTACs with aliphatic linkers, while others are degraded by those containing PEG.[5]
-
Flexibility: The flexibility of long PEG linkers can allow the PROTAC to adopt multiple conformations, which can increase the chances of forming a productive ternary complex but also carries the risk of engaging off-target proteins.[7]
Q3: What are the recommended initial steps to assess the potential for off-target effects in my PROTAC experiment?
A3: A multi-pronged approach is recommended for a comprehensive evaluation of off-target effects.[20][21]
-
Global Proteomics: Utilize mass spectrometry-based proteomics to obtain an unbiased, global view of protein abundance changes in cells treated with your PROTAC compared to control-treated cells.[1][22] This is a powerful method for identifying unintended protein degradation.[21]
-
Transcriptomics: Perform RNA-sequencing to differentiate between changes in protein levels due to protein degradation versus transcriptional regulation.[1]
-
Cell Viability Assays: Conduct assays like MTT or CellTiter-Glo to determine if the PROTAC exhibits cytotoxicity at concentrations used for target degradation.[1]
-
Inactive Controls: Synthesize and test an inactive control PROTAC. This could be a molecule with a modification to the warhead or E3 ligase ligand that prevents ternary complex formation. This helps to distinguish effects caused by target degradation from other pharmacological effects of the molecule.[21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity Observed | 1. Off-target effects of the PROTAC.[1] 2. High concentration of the PROTAC or solvent.[1] | 1. Perform a dose-response analysis to find the window between efficacy and toxicity.[21] 2. Lower the PROTAC concentration to the minimum effective level.[1] 3. Ensure the solvent concentration is not toxic to the cells.[1] 4. Conduct a global proteomics analysis to identify unintended degraded proteins that might be causing toxicity.[21] |
| Inconsistent Degradation Results | 1. Cell passage number, confluency, or health affecting the ubiquitin-proteasome system.[4] 2. Instability of the PROTAC in the cell culture medium.[4] | 1. Standardize cell culture conditions, including using a defined passage number range and consistent seeding densities.[4] 2. Assess the stability of your PROTAC in the experimental media over the time course of the experiment.[4] |
| Discrepancy Between Proteomics and Western Blot Data | 1. Differences in the sensitivity of the assays.[1] 2. Poor antibody quality or cross-reactivity in Western blotting.[1] | 1. Use quantitative proteomics data to guide the selection of antibodies for Western blot validation.[1] 2. Validate your primary antibody for specificity and sensitivity.[1] 3. If possible, confirm antibody specificity with knockout/knockdown cell lines.[1] |
| "Hook Effect" Observed (Reduced Degradation at High Concentrations) | Formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high PROTAC concentrations.[1] | 1. Perform a full dose-response curve to identify the optimal concentration range for degradation. 2. Use concentrations at or below the optimal level for your experiments. |
| Off-Target Degradation Confirmed by Proteomics | 1. Lack of selectivity of the target-binding warhead. 2. The linker length or composition is promoting off-target interactions.[4] 3. The E3 ligase recruiter has inherent off-target activities (e.g., pomalidomide (B1683931) and zinc-finger proteins).[1][2][3] | 1. Optimize the warhead to be more selective for the protein of interest.[4] 2. Systematically vary the linker length and composition to improve selectivity.[4] 3. Consider using a different E3 ligase that may have a different set of endogenous substrates.[4] |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that can be generated during the assessment of off-target effects.
Table 1: Hypothetical Quantitative Proteomics Data for a PROTAC with a Long PEG Linker
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -3.5 | <0.001 | No (Intended Target) |
| Off-Target Kinase A | -2.8 | <0.01 | Yes |
| Zinc-Finger Protein 123 | -1.5 | <0.05 | Yes |
| Housekeeping Protein (e.g., GAPDH) | 0.1 | >0.05 | No |
| Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[1] |
Table 2: Example of Kinase Selectivity Profiling Data
| Kinase | % Inhibition at 1 µM |
| Target Kinase | 98 |
| Off-Target Kinase A | 75 |
| Off-Target Kinase B | 20 |
| Off-Target Kinase C | 5 |
| Note: This data, often obtained from assays like KINOMEscan™, helps to quantify the interaction of the PROTAC with a panel of kinases to assess selectivity.[23] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells
Objective: To identify and quantify protein expression changes across the proteome in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at an optimal concentration, a higher concentration to check for the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC.[1]
-
Incubate for a duration optimized to capture direct degradation events (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., using a BCA assay).
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with isobaric tags for multiplexed quantitative analysis.[20]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[20]
-
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of the PROTAC with potential off-target proteins in a cellular context.
Methodology:
-
Treatment and Heating:
-
Treat intact cells with the PROTAC or a vehicle control.
-
Heat the cell suspensions at a range of different temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to separate the soluble protein fraction from the precipitated proteins.
-
-
Analysis:
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry for the potential off-target protein.
-
The binding of the PROTAC can stabilize the protein, leading to a higher melting temperature. A shift in the thermal stability curve for the protein in the PROTAC-treated sample compared to the control indicates target engagement.[20]
-
Visualizations
Caption: Workflow for off-target identification.
Caption: Logical flow for troubleshooting off-target effects.
Caption: Off-target kinase degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. The Essential Role of Linkers in PROTACs [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chempro-innovations.com [chempro-innovations.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of m-PEG21-Acid Containing PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate an m-PEG21-acid linker. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges related to cell permeability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when developing and testing PROTACs with this compound linkers, focusing on cell permeability.
Q1: My PROTAC with an this compound linker shows potent biochemical activity but poor cellular efficacy. What could be the issue?
A1: A significant drop in activity when moving from a biochemical to a cellular assay often points towards poor cell permeability. PROTACs are large molecules, frequently exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane.[1][2][3] The long, hydrophilic this compound linker, while potentially improving solubility, can also contribute to a large polar surface area (PSA), which is often inversely correlated with passive diffusion across the cell membrane.
Troubleshooting Steps:
-
Confirm Intracellular Concentration: Directly measure the intracellular concentration of your PROTAC using LC-MS/MS analysis of cell lysates.
-
Assess Cell Permeability: Perform cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to quantify the ability of your PROTAC to cross a lipid membrane or a cell monolayer, respectively.
-
Evaluate Efflux: The Caco-2 assay can also indicate if your PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport compounds out of the cell.[4]
Q2: I am observing very low recovery of my this compound PROTAC in the Caco-2 permeability assay. What are the possible causes and solutions?
A2: Low recovery in a Caco-2 assay can be due to several factors, including poor solubility in the assay buffer, non-specific binding to the assay plates, or metabolism by the Caco-2 cells.[5][6]
Troubleshooting Steps:
-
Improve Solubility:
-
Co-solvents: While keeping the final concentration low (typically <1%), consider using a small percentage of a co-solvent like DMSO in your assay buffer.
-
Addition of Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 0.25-1%) to the basolateral (and sometimes apical) compartment can help to improve the solubility of lipophilic compounds and reduce non-specific binding.[5]
-
-
Optimize Incubation Time: For some PROTACs, shorter incubation times may reduce metabolism by cellular enzymes and improve recovery.[5]
-
Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is sensitive and robust enough to detect low concentrations of your PROTAC in the assay buffer.
Q3: How does the long this compound linker affect the "chameleonic" properties of my PROTAC?
A3: The "chameleon effect" refers to the ability of some large, flexible molecules like PROTACs to adopt different conformations depending on their environment.[7][8] In an aqueous environment (like the extracellular space), the PROTAC may adopt an extended conformation, exposing its polar groups. However, to cross the nonpolar cell membrane, it may fold into a more compact structure, shielding its polar surface area and forming intramolecular hydrogen bonds.[9]
A long and flexible linker like this compound can facilitate this conformational flexibility. However, the high number of ether oxygens in the PEG chain also contributes significantly to the molecule's polarity. The optimal balance between flexibility and polarity is crucial for effective cell permeation.
Q4: What are some strategies to improve the cell permeability of my PROTAC containing an this compound linker?
A4: If your PROTAC's permeability is a limiting factor, consider the following strategies:
-
Linker Modification:
-
Shorten the Linker: Systematically synthesize PROTACs with shorter PEG linkers to find an optimal length that balances solubility and permeability.
-
Increase Rigidity: Incorporate cyclic structures (e.g., piperazine) or aromatic rings into the linker to reduce conformational flexibility, which can sometimes favor a more permeable conformation.
-
Modulate Hydrophilicity: While the this compound is hydrophilic, you could explore linkers with a mix of hydrophobic (alkyl) and hydrophilic (PEG) units.
-
-
Prodrug Strategy: Mask the polar carboxylic acid group of the this compound with a lipophilic, cleavable moiety (e.g., an ester). This can increase passive diffusion across the cell membrane, with intracellular esterases subsequently releasing the active PROTAC.
-
"In-Cell Click" (CLIPTAC) Approach: Synthesize the PROTAC intracellularly from two smaller, more permeable precursors. One precursor would contain the target-binding ligand and a reactive handle, while the other would have the E3 ligase ligand and a complementary reactive handle.
Quantitative Data Presentation
| PROTAC (Linker Composition) | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| AR PROTAC (PEG-linker) | Caco-2 | 1.7 | 8.4 | [6] |
| VHL-targeting PROTAC (PEG-linker) | Caco-2 | <1.0 | >12 | [6] |
| BET Degrader (Amide Linker) | PAMPA | 0.5 | N/A | [1] |
| Ester-substituted BET Degrader | PAMPA | 0.6 | N/A | [10][11] |
| VHL-based PROTACs (various PEG lengths) | PAMPA | ≤0.006 to ≥0.03 | N/A | [12] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates (low-binding)
-
Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Prepare Phospholipid Membrane: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the filter is fully coated. Allow the solvent to evaporate for at least 5 minutes.[13]
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (<1%).[13]
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[13]
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]Equilibrium)
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time in seconds. [Drug]A is the drug concentration in the acceptor well and [Drug]Equilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Prepare for Transport: Wash the cell monolayers on both the apical (A) and basolateral (B) sides with pre-warmed (37°C) transport buffer.
-
Apical-to-Basolateral (A→B) Transport (Absorption):
-
Add the test PROTAC solution (in transport buffer) to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).[1]
-
-
Basolateral-to-Apical (B→A) Transport (Efflux):
-
Add the test PROTAC solution to the basolateral side (donor compartment).
-
Add fresh transport buffer to the apical side (receiver compartment).[1]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor compartment.
-
Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux.[6]
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lornajane.net [lornajane.net]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
Quenching unreacted m-PEG21-acid in conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching unreacted m-PEG21-acid in conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of this compound conjugation reactions.
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS Ester: The activated this compound (NHS ester) is susceptible to hydrolysis, which increases with pH. | - Maintain optimal pH for conjugation (typically 7.2-8.5).- Use freshly prepared activated this compound.- Increase the molar excess of the activated PEG reagent. |
| Inactive Amine Groups on Target Molecule: The primary amine groups on the protein or molecule of interest may not be accessible or are protonated and thus unreactive. | - Ensure the reaction pH is appropriate to deprotonate the target amines.- Consider using a crosslinker with a longer spacer arm to improve accessibility. | |
| Presence of Primary Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for the activated PEG. | - Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate for the conjugation step. | |
| Protein Aggregation/Precipitation | High Protein Concentration: Concentrated protein solutions are more prone to aggregation. | - Optimize the protein concentration for the conjugation reaction.- Consider performing the reaction in a larger volume. |
| Inappropriate Buffer Conditions: Suboptimal pH or buffer composition can affect protein stability. | - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your specific protein. | |
| Over-PEGylation: Attachment of too many PEG chains can lead to insolubility. | - Reduce the molar excess of the activated this compound.- Decrease the reaction time. | |
| High Background/Non-Specific Binding in Downstream Applications | Incomplete Quenching: Unreacted this compound NHS ester remains in the sample and can react non-specifically in subsequent steps. | - Ensure the quenching agent is added at the recommended final concentration and incubated for a sufficient time (e.g., 50-100 mM for 15-30 minutes).- Use a fresh solution of the quenching agent. |
| Insufficient Purification: Failure to remove all unreacted PEG and quenching agent after the reaction. | - Employ a suitable purification method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove small molecules. | |
| Multiple PEGylation Products (Polydispersity) | High Molar Excess of PEG: A large excess of activated PEG increases the likelihood of multiple PEG chains attaching to a single molecule. | - Optimize the molar ratio of activated this compound to the target molecule by performing small-scale trial reactions with varying ratios. |
| Long Reaction Time: Extended reaction times can lead to a higher degree of PEGylation. | - Reduce the incubation time of the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a PEGylation reaction?
A1: Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted this compound NHS esters. This prevents non-specific labeling of other molecules in downstream applications and ensures a more homogeneous final product.
Q2: What are the most common quenching agents for NHS ester reactions?
A2: The most common quenching agents are small molecules containing primary amines that react with the NHS ester. These include Tris, glycine, hydroxylamine, and ethanolamine.
Q3: How do I choose the right quenching agent?
A3: The choice of quenching agent can depend on the downstream application and the nature of your target molecule.
-
Tris and Glycine: Widely used and effective. They are readily available and simple to use.
-
Hydroxylamine: Also a common quencher. It reacts with the NHS ester to form a hydroxamic acid.
-
Ethanolamine: Another effective primary amine for quenching.
For most applications, Tris or glycine are suitable choices.
Q4: Can I quench the reaction by adjusting the pH?
A4: Yes, you can quench the reaction by increasing the pH to above 8.6. At this pH, the hydrolysis of the NHS ester is rapid, with a half-life of about 10 minutes, which effectively stops the reaction by converting the reactive ester back to the unreactive carboxylic acid.
Q5: What is the recommended concentration for the quenching agent?
A5: A final concentration of 50-100 mM of the quenching agent (e.g., Tris or glycine) is typically sufficient to effectively quench the reaction.
Q6: How long should I incubate the reaction with the quenching agent?
A6: An incubation time of 15-30 minutes at room temperature is generally sufficient for the quenching agent to react with all the remaining unreacted NHS esters.
Q7: Will the quenching agent affect my downstream purification?
A7: The quenching agent and the unreacted PEG are small molecules that can be readily removed from the larger PEGylated product using standard purification techniques like size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Q8: How can I confirm that the quenching was successful?
A8: While direct measurement of quenching can be complex, successful purification of the PEGylated product with no signs of non-specific binding or aggregation in downstream applications is a good indicator of effective quenching. You can also analyze the purified product by techniques like SDS-PAGE or mass spectrometry to assess its homogeneity.
Q9: What are the optimal pH conditions for the conjugation and quenching steps?
A9: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient at a pH of 4.5-7.2. The subsequent conjugation to primary amines on the target molecule is most efficient at a pH of 7.2-8.5. For quenching with a primary amine, a pH of around 7.4-8.0 is suitable. If quenching by hydrolysis, the pH should be raised to above 8.6.
Data Presentation
Table 1: Comparison of Common Quenching Agents for this compound NHS Ester Reactions
| Quenching Agent | Typical Final Concentration | Incubation Time | Mechanism of Action |
| Tris | 50-100 mM | 15-30 min at RT | Nucleophilic attack by the primary amine on the NHS ester. |
| Glycine | 50-100 mM | 15-30 min at RT | Nucleophilic attack by the primary amine on the NHS ester. |
| Hydroxylamine | 10-50 mM | 15-30 min at RT | Forms a hydroxamic acid by reacting with the NHS ester. |
| Ethanolamine | 20-50 mM | 15-30 min at RT | Nucleophilic attack by the primary amine on the NHS ester. |
| pH Adjustment | > 8.6 | ~30-60 min at RT | Promotes rapid hydrolysis of the NHS ester back to a carboxylic acid. |
Table 2: Half-life of NHS Esters at Various pH Values
| pH | Temperature | Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
This data highlights the importance of pH control during the conjugation reaction to balance amine reactivity with NHS ester stability.
Table 3: Overview of Purification Methods for PEGylated Proteins
| Purification Method | Principle | Typical Purity | Typical Recovery Yield |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | >95% | 80-95% |
| Ion Exchange Chromatography (IEX) | Separation based on differences in surface charge. | >99% | 70-90% |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Variable, often used as a polishing step. | 60-85% |
| Dialysis / Tangential Flow Filtration | Separation of small molecules from large molecules based on a semi-permeable membrane. | Effective for removing unreacted PEG and quenching agents. | >90% |
Note: Recovery yields can vary significantly depending on the specific protein, the degree of PEGylation, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
-
Reagent Preparation:
-
Prepare a solution of this compound in an appropriate amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water or DMSO). Prepare these solutions fresh before each use.
-
-
Activation Reaction:
-
Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Protocol 2: Conjugation of Activated this compound to a Protein
-
Protein Preparation:
-
Dissolve the protein to be conjugated in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly activated this compound solution to the protein solution. The molar ratio of activated PEG to protein should be optimized for the desired degree of PEGylation (a starting point could be a 5 to 20-fold molar excess of PEG).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Protocol 3: Quenching the Conjugation Reaction
-
Prepare Quenching Solution:
-
Prepare a 1 M stock solution of Tris-HCl or glycine, pH ~7.4-8.0.
-
-
Quenching Step:
-
Add the quenching solution to the conjugation reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 4: Purification of the PEGylated Protein
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a desalting column or a size exclusion chromatography column with a suitable storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions containing the high molecular weight PEGylated protein, which will elute first. The unreacted PEG, quenching agent, and other small molecules will be retained on the column and elute later.
-
-
Ion Exchange Chromatography (IEX):
-
Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the native and PEGylated protein.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the quenched and buffer-exchanged reaction mixture onto the column.
-
Elute the bound proteins using a salt gradient. The PEGylated protein will typically elute at a different salt concentration than the unmodified protein due to charge shielding by the PEG chains.
-
Visualizations
Validation & Comparative
The Long and Short of It: Comparing m-PEG21-acid with Shorter PEG Linkers in PROTAC Efficacy
A comprehensive guide for researchers on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the performance of Proteolysis Targeting Chimeras (PROTACs), with a focus on the comparison between the long-chain m-PEG21-acid and its shorter counterparts.
In the rapidly advancing field of targeted protein degradation, the design of a PROTAC is a multifactorial challenge where every component plays a pivotal role. The linker, connecting the target protein ligand and the E3 ligase recruiter, is a critical determinant of the molecule's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG chain length, specifically the extended this compound linker versus shorter PEG linkers, influences PROTAC performance, supported by experimental data and detailed protocols.
The length of the PEG linker is not merely a spacer but an active contributor to the PROTAC's efficacy. It directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent proteasomal degradation.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system. The following table summarizes representative data from various studies, illustrating the impact of linker length on PROTAC efficacy for different targets.
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | ~7 (21 atoms) | 3 | 96 | [2] |
| ERα | VHL | ~7 (21 atoms) | >1000 | <20 | [3] |
| ERα | VHL | ~5 (16 atoms) | ~100 | >80 | [3] |
| BTK | CRBN | >4 | 1-40 | >90 | [2] |
| BTK | CRBN | <4 | Impaired Degradation | - | [2] |
| BRD4 | CRBN | 4-5 | <500 | >80 | [2] |
| BRD4 | CRBN | 1-2 | >5000 | <20 | [2] |
Note: The data presented is compiled from multiple sources and should be considered illustrative of general trends. DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
The data suggests that for certain targets like TBK1, a longer linker analogous to this compound (approximately 21 PEG units) can be highly effective, achieving potent degradation at low nanomolar concentrations.[2] However, for other targets such as ERα, a 21-atom linker was found to be ineffective, while a shorter 16-atom linker demonstrated significantly better degradation.[3] This highlights the target-specific nature of optimal linker length. For BTK, longer PEG linkers (≥ 4 units) were necessary for potent degradation, whereas shorter linkers resulted in impaired activity.[2] Conversely, for BRD4, both very short (0 PEG units) and longer (4-5 PEG units) linkers were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[2]
Experimental Protocols
To aid researchers in the evaluation of PROTACs with different linker lengths, detailed protocols for key experiments are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds (with varying linker lengths) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
Materials:
-
Cells co-expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®
-
PROTAC compounds
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Cell Viability Assay (e.g., MTT/XTT)
This assay assesses the cytotoxic or cytostatic effects of the PROTACs.
Materials:
-
Cells
-
PROTAC compounds
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate.
-
Formazan (B1609692) Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While longer linkers like this compound can be highly effective for certain targets by providing the necessary flexibility and reach to facilitate productive ternary complex formation, this is not a universally applicable rule. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
The PROTAC Potency Puzzle: A Comparative Guide to m-PEG21-acid and m-PEG24-acid Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two commonly used polyethylene (B3416737) glycol (PEG) linkers, m-PEG21-acid and m-PEG24-acid, and their impact on PROTAC potency, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC is fundamentally linked to the length and composition of its linker. This chemical bridge dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination.
Impact of PEG Linker Length on PROTAC Performance: A Case Study
The data reveals a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. However, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. Notably, the optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%. Increasing the linker length to 29 atoms led to a significant decrease in potency, with a DC50 of 292 nM and a Dmax of 76%.[1][2]
To extrapolate these findings to the comparison of this compound and m-PEG24-acid, it is essential to consider their respective atom lengths. An this compound linker has an approximate atom length of 65 atoms ( (21 * 3) + 2), while an m-PEG24-acid linker is approximately 74 atoms long ( (24 * 3) + 2). Based on the trend observed in the TBK1 study, it is plausible that for certain target proteins, the shorter this compound linker may offer superior potency compared to the longer m-PEG24-acid linker, assuming the optimal length for that specific system falls closer to that of the 21-atom linker. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and must be determined empirically.
Quantitative Data Summary
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | TBK1 | VHL | Inactive | N/A | [1][2] |
| Alkyl/Ether | 21 | TBK1 | VHL | 3 | 96 | [1] |
| Alkyl/Ether | 29 | TBK1 | VHL | 292 | 76 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for the synthesis of PROTACs using m-PEG-acid linkers and the subsequent determination of their degradation potency.
Protocol 1: Synthesis of an Amide-Linked PROTAC using m-PEG-acid
This protocol describes the coupling of a carboxylic acid-functionalized PEG linker with an amine-containing warhead or E3 ligase ligand.
Step 1: Amide Coupling
-
Dissolve the amine-containing component (warhead or E3 ligase ligand) (1.0 eq) and m-PEGn-acid (n=21 or 24) (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the intermediate product.
Step 2: Final Coupling
-
The purified intermediate from Step 1, which now has a terminal carboxylic acid or amine, is then coupled to the final component (E3 ligase ligand or warhead, respectively) using a similar amide coupling procedure as described in Step 1.
-
The final PROTAC is then purified by preparative reverse-phase HPLC.
-
The identity and purity of the final product should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for determining PROTAC potency.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficacy. While a direct comparative study between this compound and m-PEG24-acid is not yet available, existing data on linker length optimization suggests that even small variations can have a profound impact on potency. The case study on TBK1 degraders highlights that a 21-atom linker can be highly effective, while a longer linker leads to reduced activity. This underscores the importance of empirical testing and systematic evaluation of a range of linker lengths for each new target protein and E3 ligase combination to identify the optimal PROTAC candidate. The provided protocols and visualizations serve as a guide for researchers to systematically approach the design and evaluation of potent protein degraders.
References
A Comparative Guide to Validating m-PEG21-acid-ligand Binding Affinity Using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between a novel ligand and its target protein is a cornerstone of preclinical research. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) for validating the binding affinity of a hypothetical m-PEG21-acid-ligand to a target protein, alongside alternative biophysical techniques. Experimental data, detailed protocols, and workflow visualizations are presented to aid in selecting the most appropriate method for your research needs.
Quantitative Data Summary: A Comparative Analysis
The following table summarizes the hypothetical quantitative data obtained for the interaction between this compound-ligand and its target protein using various biophysical techniques. This allows for a direct comparison of key binding parameters.
| Technique | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ | Medium to High | Low |
| Bio-Layer Interferometry (BLI) | 1.1 x 10⁵ | 2.8 x 10⁻⁴ | 2.5 x 10⁻⁹ | High | Low |
| Isothermal Titration Calorimetry (ITC) | Not Directly Measured | Not Directly Measured | 3.0 x 10⁻⁹ | Low | High |
| Microscale Thermophoresis (MST) | Not Directly Measured | Not Directly Measured | 2.7 x 10⁻⁹ | High | Very Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Surface Plasmon Resonance (SPR) Experimental Protocol
Surface plasmon resonance is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[1][2][3]
Objective: To determine the binding kinetics and affinity of this compound-ligand (analyte) to an immobilized target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, dextran-based)[4]
-
This compound-ligand
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)[3]
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the target protein diluted in immobilization buffer over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell is typically prepared using the same procedure but without injecting the protein to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the this compound-ligand in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.
-
Inject the different concentrations of the analyte over both the ligand and reference surfaces at a constant flow rate.
-
Monitor the binding response in real-time, which is recorded as a sensorgram.
-
Allow for a sufficient dissociation phase where running buffer flows over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The chosen regeneration solution should effectively remove the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Workflow
To better understand the experimental process, a diagram of the SPR workflow is provided below.
Caption: A flowchart illustrating the key steps in a typical Surface Plasmon Resonance (SPR) experiment.
Comparison with Alternative Techniques
While SPR is a powerful and widely used technique for studying biomolecular interactions, several other methods can provide complementary or alternative data.
Bio-Layer Interferometry (BLI)
BLI is an optical analytical technique similar to SPR that measures biomolecular interactions in real-time. It analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.
-
Advantages over SPR: Higher throughput, often more tolerant of crude samples, and typically lower maintenance.
-
Disadvantages compared to SPR: Can be less sensitive for very small molecule analytes or low-affinity interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Advantages over SPR: Provides thermodynamic data, does not require immobilization, and is performed in-solution, which can be more representative of the native state.
-
Disadvantages compared to SPR: Lower throughput, requires significantly more sample, and does not provide kinetic information (ka and kd).
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand. This technique can determine binding affinities in solution with very low sample consumption.
-
Advantages over SPR: Very low sample consumption, tolerant of a wide range of buffers and detergents, and can be used with complex samples like cell lysates.
-
Disadvantages compared to SPR: Typically requires labeling of one of the binding partners (though label-free options are emerging), and does not directly measure kinetic rates.
Conclusion
The validation of this compound-ligand binding affinity can be robustly achieved using Surface Plasmon Resonance, which provides detailed kinetic and affinity data. However, the choice of technique should be guided by the specific research question, available sample, and desired throughput. BLI offers a higher throughput alternative, while ITC provides valuable thermodynamic insights. MST is an excellent choice when sample material is limited. For a comprehensive understanding of the binding interaction, a combination of these orthogonal techniques is often recommended.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Guide to m-PEG21-acid and Alkyl Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a biological macromolecule to a payload, such as in an Antibody-Drug Conjugate (ADC), is a critical determinant of the conjugate's therapeutic index. Its chemical properties influence solubility, stability, pharmacokinetics (PK), and ultimately, efficacy and safety. This guide provides an objective comparison of hydrophilic m-PEG21-acid linkers and traditional hydrophobic alkyl-based linkers, supported by experimental data, to inform rational bioconjugate design.
Executive Summary: Key Differences at a Glance
Hydrophilic polyethylene (B3416737) glycol (PEG) linkers, such as this compound, and hydrophobic alkyl linkers, like those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), represent two distinct strategies in bioconjugate design. The primary advantages of this compound stem from its hydrophilicity, which mitigates the challenges often associated with hydrophobic payloads.
| Feature | This compound Linker (Hydrophilic) | Alkyl Linker (e.g., SMCC-based) (Hydrophobic) |
| Hydrophilicity | High | Low |
| ADC Solubility | Significantly increased, preventing aggregation[][2]. | Can lead to aggregation, especially with hydrophobic payloads and high Drug-to-Antibody Ratios (DAR)[3][4][5]. |
| Achievable DAR | Higher DARs are possible without inducing aggregation[3]. | Limited to lower DARs to avoid aggregation and maintain solubility[6]. |
| In Vivo Half-Life | Generally extended due to increased hydrodynamic volume and reduced clearance[3][7]. | Typically results in a shorter half-life due to faster clearance of aggregated or hydrophobic conjugates[8]. |
| Plasma Stability | High, contributes to a favorable pharmacokinetic profile[4]. | The linker itself is stable, but the overall ADC may be cleared more rapidly[3][9]. |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and lower non-specific uptake[3]. | Hydrophobicity can increase the potential for non-specific uptake and off-target toxicity[10]. |
| Immunogenicity | Generally low, as PEG can shield epitopes[11]. | The linker and aggregated conjugate can be potentially immunogenic. |
Data Presentation: A Quantitative Comparison
The choice of linker profoundly impacts the physicochemical properties and in vivo performance of bioconjugates. The following tables summarize quantitative data from studies comparing hydrophilic PEG-based linkers with more hydrophobic alternatives.
Table 1: Impact of Linker on Drug-to-Antibody Ratio (DAR) and ADC Aggregation
Hydrophilic linkers enable the conjugation of more drug molecules per antibody without compromising stability.
| Linker Type | Achievable DAR | Aggregation Level | Reference |
| Pendant PEG Linker | ~8 | Low | [4][12] |
| Linear PEG Linker | ~8 | Moderate | [4][12] |
| Hydrophobic (SMCC-based) | >4 | High | [4][12] |
Table 2: Comparative Pharmacokinetics (PK) in Mice
PEGylated linkers consistently improve the pharmacokinetic profile of ADCs, leading to longer circulation times and greater drug exposure.
| ADC Linker Type | Clearance Rate | Area Under the Curve (AUC) | Half-life (t1/2) | Reference |
| Pendant (PEG12)2 Linker | Low | ~3-fold higher than linear PEG | Significantly extended | [4][12][13] |
| Linear PEG24 Linker | High | - | - | [13] |
| No PEG (SMCC-based) | Fastest | Lowest | Shortest (19.6 min in one study) | [7] |
| 4 kDa PEG Linker | - | - | 2.5-fold extension vs. no PEG | [7] |
| 10 kDa PEG Linker | - | - | 11.2-fold extension vs. no PEG | [7] |
Table 3: In Vitro Cytotoxicity
The impact of linker type on in vitro potency can vary depending on the specific construct, but hydrophilic linkers generally maintain high efficacy. However, very long PEG chains can sometimes lead to a slight reduction in potency.
| Linker Type | IC50 (Relative Potency) | Cell Line | Reference |
| No PEG Linker | Baseline | NCI-N87 | [7] |
| 4 kDa PEG Linker | 4.5-fold higher (less potent) | NCI-N87 | [7] |
| 10 kDa PEG Linker | 22-fold higher (less potent) | NCI-N87 | [7] |
| Val-Ala Linker (Hydrophilic Peptide) | Maintained Potency | - | [14] |
| Val-Cit Linker (More Hydrophobic) | Baseline | - | [14] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of m-PEG21-acid on Ternary Complex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the ternary complex is a critical determinant of success in targeted protein degradation. This guide provides a comprehensive comparison of m-PEG21-acid's performance against other linker alternatives, supported by experimental data and detailed protocols to aid in the rational design of potent protein degraders.
The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has revolutionized drug discovery by enabling the selective elimination of disease-causing proteins.[1][2] A key player in the efficacy of these modalities is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. This linker is far more than a simple spacer; its composition, length, and flexibility are crucial in orchestrating the formation and stability of the ternary complex (Target Protein-Degrader-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][3][]
Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties.[1][3] This guide focuses on this compound, a monodisperse PEG linker with a terminal carboxylic acid, assessing its impact on ternary complex stability in comparison to other commonly used linkers.
Comparing Linker Chemistries: this compound vs. Alternatives
The choice of linker can significantly influence the therapeutic potential of a protein degrader. The following table summarizes the key characteristics of this compound in comparison to other common linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Hydrophilic, flexible, defined length with a terminal carboxylic acid for conjugation.[5][6] | Enhances aqueous solubility and cell permeability. The defined length allows for precise control over the distance between the target protein and the E3 ligase.[3][] The terminal acid group provides a versatile handle for conjugation.[7][8] | May have reduced metabolic stability compared to alkyl-based linkers.[1] Can be more challenging and costly to synthesize.[1] |
| Alkyl Chains | Hydrophobic, can be of varying lengths and saturation.[9] | Synthetically accessible and chemically stable.[1] | Tend to be hydrophobic, which may limit aqueous solubility and cellular uptake.[1] |
| Alkynes/Alkenes | Contain rigid triple or double bonds.[9] | The rigidity can help to pre-organize the molecule into an active conformation, potentially enhancing selectivity.[1] | Can be less flexible, which might hinder the optimal orientation of the ternary complex. |
| Aromatic Rings | Planar and rigid structures.[1] | Can improve linker stability and enhance non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[1] | The rigidity might limit the necessary conformational flexibility for efficient ternary complex formation. |
The Crucial Role of Linker Length in Ternary Complex Stability
The length of the linker is a critical parameter that directly influences the formation and stability of the ternary complex.[3][9]
-
Too Short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex.[3][9]
-
Too Long: Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination.[9]
Studies have shown that the optimal linker length is target-dependent. For example, a study on estrogen receptor alpha (ERα) targeting PROTACs found that a 16-atom PEG linker was significantly more potent in degrading the target than a 12-atom linker, despite similar binding affinities.[9] In contrast, for the degradation of CRBN using a homo-PROTAC, a shorter 8-atom PEG linker was found to be optimal.[9] The defined length of this compound (21 PEG units plus the acid terminus) provides a specific and consistent linker length for systematic evaluation and optimization.
Visualizing the Ternary Complex Formation
The following diagram illustrates the critical role of the linker in bringing together the target protein and the E3 ligase to form a stable ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Caption: The PROTAC molecule, featuring a linker such as this compound, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols for Assessing Ternary Complex Stability
Several biophysical techniques are employed to quantify the formation and stability of the ternary complex. These assays provide valuable data on binding affinities, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[][11][12][13] It can be used to determine the kinetics (association and dissociation rates) and affinity of both binary (PROTAC to protein) and ternary complex formation.[11][12]
Experimental Workflow:
Caption: A typical SPR workflow for analyzing ternary complex formation involves immobilizing the E3 ligase, followed by sequential injections to measure binary and ternary interactions.
Detailed Protocol:
-
Immobilization: Covalently immobilize the E3 ubiquitin ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the PROTAC molecule over the immobilized target protein to determine the other binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic parameters for ternary complex formation (KDternary).[14]
-
-
Cooperativity Calculation: The cooperativity factor (α), which indicates the influence of the second protein on the binding of the first, is calculated as α = KDbinary / KDternary.[14] A value of α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][15][16]
Experimental Workflow:
Caption: The ITC workflow involves titrating one or more binding partners into a solution containing another, while measuring the associated heat changes to determine thermodynamic parameters.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in identical buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the target protein solution to determine the other binary binding thermodynamics.
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase solution with the target protein.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis: The heat changes are integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.
Förster Resonance Energy Transfer (FRET)-based Assays
FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). In the context of ternary complexes, FRET can be used to monitor the proximity of the target protein and the E3 ligase induced by the PROTAC.[16][17]
Experimental Workflow:
Caption: FRET-based assays for ternary complex analysis involve labeling the interacting proteins with a donor-acceptor fluorophore pair and measuring the energy transfer upon PROTAC-induced proximity.
Detailed Protocol:
-
Protein Labeling: Covalently label the target protein with a donor fluorophore and the E3 ligase with a compatible acceptor fluorophore.
-
Assay Setup: In a microplate format, mix the labeled proteins with a serial dilution of the PROTAC.
-
Measurement: Excite the donor fluorophore at its specific wavelength and measure the emission from the acceptor fluorophore. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: The FRET signal is plotted against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).
Conclusion
The stability of the ternary complex is a linchpin for the successful degradation of target proteins. The choice of linker is a critical design element, and this compound, with its defined length, hydrophilicity, and versatile conjugation chemistry, presents a valuable tool for optimizing PROTAC efficacy. By employing rigorous biophysical characterization methods such as SPR, ITC, and FRET, researchers can gain deep insights into the impact of different linkers on ternary complex stability, thereby accelerating the development of novel and effective protein-degrading therapeutics. The rational design of linkers, informed by quantitative data, is moving the field beyond a "trial and error" approach towards a more predictable and structure-guided strategy for creating next-generation protein degraders.[3]
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m-PEG2-acid | 149577-05-9 [chemicalbook.com]
- 8. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. benchchem.com [benchchem.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
In Vivo Performance of PROTACs: A Comparative Guide on the Impact of PEG Linker Length
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success. A critical, yet often empirically determined, component is the linker that connects the target-engaging and E3 ligase-recruiting moieties. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains offer favorable properties such as hydrophilicity and biocompatibility.[1][2][3] This guide provides a comparative analysis of how varying PEG linker lengths influence the in vivo performance of PROTACs, supported by experimental data and detailed methodologies.
The linker is not a passive spacer; its length is a crucial determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] A linker that is too short may introduce steric hindrance, preventing stable ternary complex formation, whereas an excessively long linker can lead to reduced degradation efficiency due to unfavorable conformational flexibility.[1][4][5]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical validation for each new PROTAC system.[6] Below, we present a synthesized comparison of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied cancer target, to illustrate the impact of PEG linker length on both in vitro and in vivo parameters.
Data Presentation
Table 1: In Vitro Degradation of BRD4 with PROTACs Featuring Different PEG Linker Lengths
| PROTAC (Hypothetical) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| BRD4-PROTAC-PEG3 | JQ1-(PEG)3-VHL Ligand | 15.2 | >90 | MV4-11 | VHL Ligand |
| BRD4-PROTAC-PEG4 | JQ1-(PEG)4-VHL Ligand | 8.5 | >95 | MV4-11 | VHL Ligand |
| BRD4-PROTAC-PEG5 | JQ1-(PEG)5-VHL Ligand | 5.9 | >98 | MV4-11 | VHL Ligand |
| BRD4-PROTAC-PEG6 | JQ1-(PEG)6-VHL Ligand | 12.1 | >95 | MV4-11 | VHL Ligand |
Data synthesized from trends reported in literature.[7][8] DC50 represents the concentration for 50% maximal degradation; Dmax represents the maximal degradation.
Table 2: In Vivo Pharmacokinetics and Efficacy of BRD4-Targeting PROTACs in a Mouse Xenograft Model
| PROTAC (Hypothetical) | Dosing & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Tumor Growth Inhibition (TGI) (%) |
| BRD4-PROTAC-PEG3 | 30 mg/kg, p.o. | 250 | 1200 | 45 |
| BRD4-PROTAC-PEG4 | 30 mg/kg, p.o. | 350 | 1800 | 60 |
| BRD4-PROTAC-PEG5 | 30 mg/kg, p.o. | 450 | 2500 | 85 |
| BRD4-PROTAC-PEG6 | 30 mg/kg, p.o. | 300 | 1600 | 55 |
Data synthesized from trends reported in literature.[8] Pharmacokinetic parameters were determined following a single oral dose in mice. TGI was assessed in a MV4-11 xenograft model.
Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental evaluation of these PROTACs, the following diagrams illustrate the general PROTAC mechanism of action, a representative target signaling pathway (BRD4), and a typical experimental workflow for in vivo studies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy in vivo.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a representative methodology for evaluating the in vivo efficacy of a BRD4-targeting PROTAC in a mouse xenograft model.[9][10]
-
Animal Model and Cell Line:
-
Animal: Female athymic nude mice (or another suitable immunodeficient strain), 6-8 weeks old.[9]
-
Cell Line: MV4-11 (human AML cell line) or another relevant BRD4-dependent cancer cell line.
-
Cell Culture: Culture MV4-11 cells in the recommended medium until they are in the logarithmic growth phase.
-
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[10]
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9][10]
-
Prepare the PROTAC in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).[10]
-
Administer the PROTAC orally once daily (or as determined by prior pharmacokinetic studies) at the desired dose(s). The vehicle is administered to the control group.
-
-
Efficacy Monitoring and Endpoint Analysis:
-
Measure tumor volume 2-3 times per week using calipers with the formula: Volume = (Length x Width²) / 2.[9][10]
-
Monitor the body weight of the animals 2-3 times per week as a measure of general toxicity.[10]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure tumor weight as a primary endpoint.[9]
-
Flash-freeze a portion of the tumor for pharmacodynamic analysis (Western blot) and fix another portion in formalin for immunohistochemistry.[9]
-
Western Blot Analysis for Target Degradation
This protocol is for quantifying the degradation of the target protein (e.g., BRD4) in tumor tissues.[9]
-
Tissue Lysis: Homogenize the flash-frozen tumor samples in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4).
-
Probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.
Pharmacokinetic (PK) Study
This protocol provides a general method for determining the pharmacokinetic profile of a PROTAC in mice.[8]
-
Dosing: Administer a single dose of the PROTAC to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Separate the plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[8]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs with drug-like properties. The representative data for BRD4-targeting PROTACs illustrates that an optimal linker length—in this case, represented by a PEG5 linker—can provide a superior balance of potent protein degradation, favorable pharmacokinetic properties, and significant in vivo anti-tumor activity. It is imperative for researchers and drug developers to undertake a systematic evaluation of various linker lengths to identify the optimal construct for each specific target and E3 ligase combination. The experimental protocols and workflows provided herein offer a robust framework for such evaluations, paving the way for the development of novel and effective PROTAC-based therapeutics.
References
- 1. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetic Properties of m-PEG21-acid Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant in the success of Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the various linker classes, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their potential to overcome the inherent challenges of these large molecules, such as poor solubility and low cell permeability. This guide provides a comparative evaluation of the pharmacokinetic properties of PROTACs containing an m-PEG21-acid linker against other common linker types, supported by experimental data and detailed protocols.
Data Presentation: The Impact of Linker Composition on PROTAC Pharmacokinetics
A recent study on an amphiphilic PROTAC, B1-PEG, demonstrated a significant improvement in oral bioavailability compared to its unmodified counterpart, B1.[1] This highlights the potential of PEGylation to enhance pharmacokinetic parameters. The following table provides a representative comparison based on this and other studies, illustrating the expected differences between a PROTAC with a long-chain hydrophilic PEG linker and one with a more traditional, hydrophobic alkyl linker.
| Pharmacokinetic Parameter | PROTAC with Alkyl Linker (Representative) | PROTAC with Long-Chain PEG Linker (e.g., m-PEG-acid type) (Representative) | Rationale for Difference |
| Aqueous Solubility | Low | High | The ether oxygens in the PEG chain form hydrogen bonds with water, increasing hydrophilicity.[] |
| Cell Permeability (Papp) | Variable, often low | Moderate to High | While increasing polarity can sometimes hinder passive diffusion, the "molecular chameleon" effect of some PEG linkers can shield polar groups, improving permeability.[3] |
| Maximum Concentration (Cmax) | Low (Oral Dosing) | Higher (Oral Dosing) | Improved solubility and absorption contribute to a higher peak plasma concentration.[1] |
| Area Under the Curve (AUC) | Low (Oral Dosing) | Higher (Oral Dosing) | Enhanced bioavailability leads to greater overall drug exposure over time.[1] |
| Bioavailability (F%) | <10% | Significantly Increased (e.g., up to 84.8% in one study[1]) | A combination of improved solubility and permeability enhances absorption from the gastrointestinal tract. |
| Metabolic Stability (in vitro t½) | Variable | Potentially Lower | PEG chains can sometimes introduce metabolically labile sites, though this is highly dependent on the specific structure.[3] |
| In Vivo Half-life (t½) | Short | Generally Longer | Improved solubility and potentially altered distribution can lead to a longer circulation time. |
| Clearance (CL) | High | Lower | Reduced susceptibility to rapid elimination mechanisms can decrease clearance rates. |
Note: The values presented are illustrative and can vary significantly based on the specific PROTAC, target protein, and E3 ligase ligand.
Mandatory Visualization
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow: In Vivo Pharmacokinetic Study
References
Validating Target Protein Degradation with Western Blot for m-PEG21-acid PROTACs: A Comparative Guide
For researchers and professionals in drug development, accurately validating the degradation of a target protein is a critical step in the evaluation of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Western Blotting with alternative methods for validating the efficacy of PROTACs, with a specific focus on those incorporating an m-PEG21-acid linker. We will delve into detailed experimental protocols, present quantitative data for clear comparison, and illustrate key processes with diagrams.
The Mechanism of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial initiating step.[1][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][3]
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[6][7] The length and composition of the linker are critical for optimizing the formation of a productive ternary complex and, consequently, the efficiency of target protein degradation.[8]
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Performance Comparison: Western Blot vs. Alternative Methods
While Western Blotting is a cornerstone for validating protein degradation, a multi-faceted approach using orthogonal methods provides a higher degree of confidence in a PROTAC's efficacy and specificity.[1]
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Traditional Western Blot | Size-based separation of proteins via gel electrophoresis, followed by antibody-based detection.[9][10] | Widely accessible, provides information on protein size. | Semi-quantitative, labor-intensive, time-consuming, requires specific and high-quality antibodies.[10][11][12] | DC50, Dmax |
| Capillary Western Blot (e.g., Jess) | Automated, capillary-based protein separation and immunodetection.[11] | Faster, more quantitative, higher throughput, and more reproducible than traditional Western Blot.[11] | Requires specialized instrumentation. | DC50, Dmax |
| In-Cell Western (ICW) Assay | Plate-based quantitative immunofluorescent method to monitor protein levels in fixed cells.[13] | Higher throughput than traditional Western Blot, monitors proteins in their cellular context.[13] | Requires adherent cell lines, potential for antibody-related artifacts. | DC50, Dmax |
| HiBiT/NanoBRET | Luminescence-based assay monitoring the abundance of a tagged protein.[11][14] | High-throughput, real-time monitoring, does not require antibodies.[11] | Requires genetic modification of the target protein.[14] | Degradation Rate, DC50, Dmax |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate.[1] | Gold standard for assessing selectivity and identifying off-target effects.[1][9] | Requires specialized equipment and expertise, complex data analysis. | Fold Change in Protein Abundance |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding.[9][10] | Confirms target engagement in a cellular context.[9][10] | Indirect measure of degradation, can be complex to perform. | Thermal Shift (ΔTm) |
Table 1: Comparison of Methods for Validating PROTAC-Mediated Protein Degradation
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[15] Below is a hypothetical data set comparing an this compound PROTAC ("Compound A") with a PROTAC having a shorter linker and an inactive control.
| Compound | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound A | This compound | Target X | Cell Line Z | 45 | 92 |
| Compound B | PEG4 | Target X | Cell Line Z | 120 | 85 |
| Inactive Control | This compound (mutated E3 ligand) | Target X | Cell Line Z | >10,000 | <5 |
Table 2: Hypothetical In Vitro Degradation Potency and Efficacy
Experimental Protocols
Reproducible and reliable validation of PROTAC activity requires detailed and consistent methodologies.
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following treatment with an this compound PROTAC.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the this compound PROTAC in complete cell culture medium.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time period (e.g., 24 hours).[2]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[2]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][16]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[2]
-
Determine the protein concentration of each sample using a BCA assay.[16]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2][16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8][16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).[2]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and use non-linear regression to calculate the DC50 and Dmax values.[8][17]
The following diagram outlines the workflow for determining the DC50 and Dmax of a PROTAC using Western Blot.
Protocol 2: Proteasome Inhibition Control
To confirm that the observed protein degradation is mediated by the proteasome, a control experiment using a proteasome inhibitor is essential.
1. Cell Treatment:
-
Prepare four groups of cells:
-
Vehicle control
-
Proteasome inhibitor only (e.g., MG132)
-
PROTAC only
-
PROTAC + Proteasome inhibitor (pre-treat with the inhibitor for 1-2 hours before adding the PROTAC).[16] 2. Incubation and Analysis:
-
-
Incubate the cells for the standard duration of the degradation experiment.
-
Harvest cell lysates and analyze by Western Blot as described in Protocol 1.[16] 3. Expected Outcome:
-
The PROTAC-only group should show significant degradation of the target protein.
-
The group treated with both the PROTAC and the proteasome inhibitor should show a rescue or reversal of this degradation, confirming the involvement of the proteasome.[16]
The logical relationship for confirming proteasome-dependent degradation is illustrated below.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this therapeutic modality. While Western Blotting remains a fundamental and widely used technique, a comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action is best achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with higher-throughput and unbiased approaches, researchers can build a robust data package that provides a high degree of confidence in their this compound PROTAC candidates and their potential as transformative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC linker | 美国InvivoChem [invivochem.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. selvita.com [selvita.com]
- 12. lifesensors.com [lifesensors.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG21-acid: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling m-PEG21-acid, it is essential to be familiar with its potential hazards. Based on data for similar PEG-acid compounds, this compound is generally not classified as a hazardous substance. However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
In Case of a Spill: In the event of a spill, prevent the formation of dust and avoid allowing the substance to enter drains.[1] The spilled material should be collected and placed in a designated, sealed container for proper disposal.
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on its concentration and whether it is mixed with other hazardous materials.
Step 1: Waste Characterization
Determine if the this compound waste is mixed with any other solvents, heavy metals, or hazardous substances. If it is, the waste must be treated as hazardous and disposed of through your institution's hazardous waste management program.
Step 2: pH and Concentration Assessment
For aqueous solutions of this compound, determine the concentration and pH.
-
Dilute Solutions (<10% concentration): If the solution has a pH between 7 and 9 and is not contaminated with other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of water.[3]
-
Concentrated Solutions or pH outside the 7-9 range: These solutions require neutralization before disposal.
Step 3: Neutralization (for concentrated or acidic solutions)
Neutralization should be performed in a fume hood while wearing appropriate PPE.[4]
-
Prepare a basic solution, such as sodium carbonate or sodium hydroxide.
-
Slowly add the this compound waste to the basic solution while stirring continuously.[4]
-
Monitor the pH of the solution. Continue adding the acid until the pH is between 5.5 and 9.5.[4]
-
Once neutralized, the solution can be disposed of down the drain with a large volume of water, provided it does not contain other hazardous components.
Step 4: Container Disposal
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of in the regular trash or recycled according to your facility's guidelines.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Dilute Solution Concentration | < 10% for potential drain disposal | [3] |
| Acceptable pH for Drain Disposal | 7 - 9 | [3] |
| Neutralized pH Range | 5.5 - 9.5 | [4] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific disposal procedures established by your institution's Environmental Health and Safety department and consult the Safety Data Sheet for the specific chemical you are using.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG21-acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of m-PEG21-acid.
In the dynamic landscape of scientific research and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides detailed procedural information for the use of this compound, a PEGylated compound characterized by a terminal carboxylic acid group. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive array of personal protective equipment is necessary to prevent contact and inhalation. The following table summarizes the recommended PPE based on general safety protocols for similar chemical compounds.
| Body Part | Personal Protective Equipment | Material/Standard Specifications |
| Eyes/Face | Chemical safety goggles or a face shield | Goggles should be splash-proof. A face shield of at least 8 inches is recommended for maximum protection.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[2] Always inspect gloves for any signs of degradation or perforation before use.[1] |
| Body | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashing, an impervious apron should be worn over the lab coat.[1] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood.[1] If ventilation is inadequate, an appropriate respirator should be used. |
Standard Operating Procedure for Handling this compound
Proper handling from receipt to disposal is critical. The following workflow diagram outlines the necessary steps for safely managing this compound in a laboratory setting. Most PEG acid reagents are solids with a low melting point, which can make them difficult to weigh and handle. To facilitate easier use, it is recommended to prepare a stock solution in a suitable solvent such as DMSO or DMF.
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
Emergency Protocols: Spill and Exposure Management
In the event of a spill or accidental exposure, a swift and informed response is crucial to mitigate any potential harm. The following diagram details the immediate steps to be taken.
Caption: Step-by-step emergency procedures for managing spills and personnel exposure to this compound.
Disposal Plan: Ensuring Environmental Responsibility
All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Containerization: Use clearly labeled, sealed containers for all this compound waste.
-
Final Disposal: Arrange for collection and disposal by a licensed chemical waste contractor in accordance with all local, state, and federal regulations. While polyethylene (B3416737) glycol is biodegradable, it's important to prevent its release into wastewater systems to avoid impacting treatment processes.
By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
